molecular formula C27H36O5 B15596063 (25R)-Spirost-4-ene-3,6,12-trione

(25R)-Spirost-4-ene-3,6,12-trione

カタログ番号: B15596063
分子量: 440.6 g/mol
InChIキー: PJNWRUYLFKBOLU-OHRSWNPWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(25R)-Spirost-4-ene-3,6,12-trione is a useful research compound. Its molecular formula is C27H36O5 and its molecular weight is 440.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C27H36O5

分子量

440.6 g/mol

IUPAC名

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16,19-trione

InChI

InChI=1S/C27H36O5/c1-14-5-8-27(31-13-14)15(2)24-22(32-27)11-19-17-10-21(29)20-9-16(28)6-7-25(20,3)18(17)12-23(30)26(19,24)4/h9,14-15,17-19,22,24H,5-8,10-13H2,1-4H3/t14-,15+,17-,18+,19+,22+,24+,25-,26-,27-/m1/s1

InChIキー

PJNWRUYLFKBOLU-OHRSWNPWSA-N

製品の起源

United States

Foundational & Exploratory

(25R)-Spirost-4-ene-3,6,12-trione: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25R)-Spirost-4-ene-3,6,12-trione is a steroidal sapogenin, a class of natural products known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural source of this compound, detailed experimental protocols for its isolation and purification, and relevant physicochemical data. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

The primary natural source of this compound is the plant Tribulus terrestris L.[1][2][3][4][5][6][7], a member of the Zygophyllaceae family. This plant is widely distributed in subtropical and tropical regions and has a long history of use in traditional medicine systems. The compound is one of several steroidal saponins (B1172615) and sapogenins that have been isolated from this species.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₇H₃₆O₅[1]
Molecular Weight 440.57 g/mol [1]
CAS Number 214681-62-6[1]
Appearance White crystalline solid (inferred)
Purity ≥98% (commercially available)[1]
Solubility Soluble in organic solvents such as chloroform (B151607), ethyl acetate (B1210297), and methanol.
Yield from Source Not reported in available literature.

Experimental Protocols: Isolation and Purification

The following is a detailed methodology for the isolation and purification of this compound from Tribulus terrestris, based on established protocols for the separation of steroidal sapogenins from this plant.

Plant Material Collection and Preparation
  • Collection: The aerial parts (fruits, leaves, and stems) of Tribulus terrestris are collected.

  • Drying: The plant material is air-dried in the shade to a constant weight.

  • Grinding: The dried material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent: 95% Ethanol (EtOH) or Methanol (MeOH) are suitable solvents for the extraction of steroidal saponins.

  • Procedure:

    • The powdered plant material is macerated or refluxed with 95% EtOH at a 1:10 (w/v) ratio for 4-6 hours.

    • The extraction is repeated three times to ensure exhaustive extraction of the target compounds.

    • The ethanolic extracts are combined and filtered.

    • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid Hydrolysis of Saponins to Sapogenins
  • Procedure:

    • The crude extract is suspended in a 2M solution of hydrochloric acid (HCl) in 50% aqueous ethanol.

    • The mixture is heated under reflux for 4-6 hours to cleave the glycosidic linkages and liberate the aglycones (sapogenins).

    • After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium carbonate).

    • The aqueous solution is then extracted with chloroform (CHCl₃) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

    • The organic layers are combined, washed with distilled water, and dried over anhydrous sodium sulfate.

    • The solvent is evaporated to dryness to yield the crude sapogenin mixture.

Chromatographic Purification
  • Column Chromatography (Silica Gel):

    • The crude sapogenin mixture is adsorbed onto a small amount of silica (B1680970) gel (100-200 mesh).

    • A silica gel column is prepared using a suitable solvent system, typically a gradient of n-hexane and ethyl acetate.

    • The adsorbed sample is loaded onto the top of the column.

    • The column is eluted with a step-wise gradient of increasing polarity, for example:

      • n-Hexane:EtOAc (9:1)

      • n-Hexane:EtOAc (8:2)

      • n-Hexane:EtOAc (7:3)

      • n-Hexane:EtOAc (1:1)

      • Pure EtOAc

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a similar solvent system. The spots can be visualized by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

    • Fractions containing the compound of interest are pooled and concentrated.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, the enriched fraction from column chromatography is subjected to preparative HPLC.

    • A reversed-phase C18 column is typically used.

    • The mobile phase is a gradient of acetonitrile (B52724) and water.

    • The eluent is monitored by a UV detector.

    • The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure.

Crystallization
  • The purified compound can be crystallized from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain a pure crystalline solid.

Structure Elucidation

The structure of the isolated this compound is confirmed using modern spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the complete chemical structure and stereochemistry.

Logical Workflow for Isolation

Isolation_Workflow Plant_Material Tribulus terrestris Plant Material (Dried and Powdered) Extraction Extraction (95% Ethanol, Reflux) Plant_Material->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Hydrolysis Acid Hydrolysis (2M HCl in 50% EtOH, Reflux) Crude_Extract->Hydrolysis Crude_Sapogenins Crude Sapogenin Mixture Hydrolysis->Crude_Sapogenins Column_Chromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) Crude_Sapogenins->Column_Chromatography Enriched_Fraction Enriched Fraction Column_Chromatography->Enriched_Fraction Prep_HPLC Preparative HPLC (C18, Acetonitrile:Water gradient) Enriched_Fraction->Prep_HPLC Pure_Compound This compound Prep_HPLC->Pure_Compound

Caption: Isolation workflow for this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action and biological targets.

Conclusion

This technical guide has outlined the natural source and a detailed, plausible protocol for the isolation and purification of this compound from Tribulus terrestris. The provided information on its physicochemical properties and the logical workflow for its extraction are intended to be a valuable resource for researchers. The absence of data on its biological signaling pathways highlights a promising area for future investigation, which could unlock the therapeutic potential of this natural compound.

References

Biosynthesis of (25R)-Spirost-4-ene-3,6,12-trione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25R)-Spirost-4-ene-3,6,12-trione is a naturally occurring steroidal sapogenin isolated from the plant Tribulus terrestris L.[1][2][3]. This compound belongs to the spirostanol (B12661974) class of steroids, which are of significant interest to the pharmaceutical industry due to their diverse biological activities and their use as precursors for the synthesis of steroidal drugs. While the complete biosynthetic pathway of this compound has not been fully elucidated, this technical guide provides a comprehensive overview of its putative biosynthesis based on the established principles of steroid metabolism in plants. Furthermore, this document details relevant experimental protocols for the isolation of its precursor saponins (B1172615) and summarizes the available quantitative data on related compounds found in Tribulus terrestris.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to originate from the common steroid precursor, cholesterol, which undergoes a series of enzymatic modifications. The pathway likely involves the formation of a diosgenin-like spirostanol skeleton, followed by specific oxidation and isomerization reactions to yield the final trione (B1666649) structure.

The key steps are hypothesized as follows:

  • Formation of the Spirostanol Core: The biosynthesis begins with the cyclization of squalene (B77637) to form cycloartenol, which is then converted to cholesterol. Cholesterol serves as the precursor for the biosynthesis of various steroidal saponins. Through a series of hydroxylations and other modifications, a furostanol saponin (B1150181) is formed, which is then converted to a spirostanol saponin, such as dioscin (B1662501) (a glycoside of diosgenin).

  • Hydrolysis of Saponin: The glycoside moieties of the spirostanol saponin are hydrolyzed by glycosidases to yield the aglycone, a sapogenin with hydroxyl groups, likely at the C-3 position and potentially at other positions that are precursors to the keto groups.

  • Oxidation and Isomerization: The sapogenin then undergoes a series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases or other oxidoreductases, to introduce the ketone functionalities at positions C-3, C-6, and C-12. The double bond is likely shifted to the C-4 position through an isomerization reaction.

Below is a proposed biosynthetic pathway represented in a DOT language diagram.

Biosynthesis of this compound cluster_0 Upstream Pathway cluster_1 Proposed Final Steps Squalene Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol Cholesterol Cholesterol Cycloartenol->Cholesterol Furostanol Saponin Furostanol Saponin Cholesterol->Furostanol Saponin Multiple Steps (CYPs, UGTs) Spirostanol Saponin (e.g., Dioscin) Spirostanol Saponin (e.g., Dioscin) Furostanol Saponin->Spirostanol Saponin (e.g., Dioscin) Glycosidase Spirostanol Sapogenin (e.g., Diosgenin) Spirostanol Sapogenin (e.g., Diosgenin) Spirostanol Saponin (e.g., Dioscin)->Spirostanol Sapogenin (e.g., Diosgenin) Hydrolysis Hydroxylated Intermediate Hydroxylated Intermediate Spirostanol Sapogenin (e.g., Diosgenin)->Hydroxylated Intermediate Hydroxylation (CYPs) at C-6, C-12 Dione Intermediate Dione Intermediate Hydroxylated Intermediate->Dione Intermediate Oxidation (Dehydrogenases) Target_Molecule This compound Dione Intermediate->Target_Molecule Isomerization (Δ5-4 isomerase?)

A proposed biosynthetic pathway for this compound.

Quantitative Data

CompoundPlant PartGeographic OriginConcentration (% of dry weight)Analytical MethodReference
Protodioscin Aerial PartsBulgaria0.245 - 1.337HPLC-ELSDNot specified in snippets
Dioscin Aerial PartsMoldovaHighest among samples testedHPLC-MS/MS[4]
Protodioscin Aerial PartsCrimeaHighest among samples testedHPLC-MS/MS[4]
Total Saponins Leaves-Higher than fruits or stemsUV-Vis Spectrometry[5]
Diosgenin (from saponin) Aerial PartsEgypt0.51% in isolated saponinHPLC[6]

Experimental Protocols

Detailed experimental protocols for the de novo biosynthesis or total chemical synthesis of this compound are not available in the current scientific literature. However, the following sections provide a general framework for the extraction and isolation of precursor spirostanol saponins from Tribulus terrestris, which would be the necessary starting material for any semi-synthetic or chemo-enzymatic approach.

General Workflow for Saponin Extraction and Isolation

The isolation of spirostanol saponins from plant material typically involves extraction, purification, and characterization.

Experimental Workflow Plant_Material Dried and Powdered Tribulus terrestris Extraction Solvent Extraction (e.g., 75% EtOH) Plant_Material->Extraction Crude_Extract Crude Saponin Extract Extraction->Crude_Extract Purification_1 Column Chromatography (e.g., Macroporous Resin) Crude_Extract->Purification_1 Saponin_Fractions Saponin-Rich Fractions Purification_1->Saponin_Fractions Purification_2 Further Chromatography (Silica Gel, ODS, HPLC) Saponin_Fractions->Purification_2 Isolated_Saponins Isolated Spirostanol Saponins Purification_2->Isolated_Saponins Hydrolysis Acid or Enzymatic Hydrolysis Isolated_Saponins->Hydrolysis Aglycone Sapogenin Mixture Hydrolysis->Aglycone Purification_3 Chromatographic Separation Aglycone->Purification_3 Final_Product (25R)-Spirostane Precursors Purification_3->Final_Product

A general workflow for the isolation of spirostanol precursors.
Detailed Methodologies

This protocol is adapted from methodologies described for the isolation of steroidal saponins from T. terrestris[7].

  • Plant Material Preparation: Air-dry the whole plant or specific parts (leaves, stems, fruits) of Tribulus terrestris and grind into a fine powder.

  • Solvent Extraction:

    • Reflux the powdered plant material with 75% (v/v) aqueous ethanol (B145695) (e.g., 1:10 w/v) for 1-2 hours.

    • Repeat the extraction process twice.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

  • Initial Purification:

    • Subject the crude extract to column chromatography using a macroporous resin (e.g., SP825).

    • Elute with a stepwise gradient of ethanol in water (e.g., 5%, 60%, 90%). The saponin-rich fractions are typically eluted with 60% ethanol.

Further purification of the saponin-rich fraction is required to isolate individual compounds[7].

  • Silica (B1680970) Gel Chromatography:

    • Apply the 60% ethanol fraction to a silica gel column.

    • Elute with a gradient of chloroform-methanol-water (e.g., starting from 15:1:0.01 v/v/v).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Reversed-Phase Chromatography:

    • Subject the fractions from the silica gel column to octadecylsilyl (ODS) column chromatography.

    • Elute with a gradient of acetonitrile-water or methanol-water.

  • Semi-Preparative HPLC:

    • Perform final purification of the fractions from the ODS column using semi-preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., acetonitrile-water).

To obtain the aglycone (sapogenin), the isolated saponins must be hydrolyzed.

  • Acid Hydrolysis:

    • Dissolve the isolated saponin in a solution of 2M HCl in 50% aqueous methanol.

    • Heat the mixture at 80-100°C for several hours.

    • Neutralize the reaction mixture and extract the sapogenin with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude sapogenin.

  • Enzymatic Hydrolysis:

    • Incubate the isolated saponin in a suitable buffer with a mixture of glycosidases (e.g., β-glucosidase, α-rhamnosidase).

    • Maintain the optimal pH and temperature for the enzymes used.

    • After completion of the reaction, extract the sapogenin as described for acid hydrolysis.

Conclusion

The biosynthesis of this compound in Tribulus terrestris is a complex process that likely involves a series of enzymatic modifications of a spirostanol precursor. While the complete pathway and the specific enzymes have yet to be fully characterized, this guide provides a plausible route based on current knowledge of steroid biosynthesis in plants. The provided experimental protocols for the extraction and isolation of precursor saponins offer a starting point for researchers aiming to study this compound and its derivatives. Further research, including isotope labeling studies and the characterization of enzymes from T. terrestris, is necessary to fully elucidate the biosynthesis of this intriguing natural product.

References

An In-depth Technical Guide to (25R)-Spirost-4-ene-3,6,12-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25R)-Spirost-4-ene-3,6,12-trione is a naturally occurring steroidal sapogenin isolated from the plant Tribulus terrestris L.[1]. As a member of the spirostanol (B12661974) class of compounds, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. Furthermore, it outlines a representative experimental protocol for its isolation and discusses potential signaling pathways associated with the biological activities of related spirostanol saponins (B1172615), offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a C27 steroidal compound characterized by a spiroketal side chain, a common feature of the spirostanol class. The core structure consists of a tetracyclic steroid nucleus with ketone groups at the C-3, C-6, and C-12 positions, and a double bond between C-4 and C-5. The "(25R)" designation specifies the stereochemistry at the C-25 position of the spiroketal side chain.

Physicochemical Properties
PropertyValueReference
Molecular Formula C27H36O5[2]
Molecular Weight 440.57 g/mol [2]
CAS Number 214681-62-6[2]
Appearance White to off-white solid[3]
Predicted Boiling Point 587.8 ± 50.0 °C[4]
Predicted Density 1.22 ± 0.1 g/cm³[4]
Chemical Identifiers
Identifier TypeIdentifier
SMILES C[C@@]12[C@@]3(--INVALID-LINK--([C@]5(C)C(C(=O)C4)=CC(=O)CC5)[H])[H])[H]">C@(O[C@@]6([C@H]3C)CC--INVALID-LINK--CO6)[H])[H]
InChI InChI=1S/C27H36O5/c1-14-5-8-27(31-13-14)15(2)24-22(32-27)11-19-17-10-21(29)20-9-16(28)6-7-25(20,3)18(17)12-23(30)26(19,24)4/h9,14-15,17-19,22,24H,5-8,10-13H2,1-4H3/t14-,15+,17-,18+,19+,22+,24+,25-,26-,27-/m1/s1

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not fully available in public literature. Representative shifts for spirostanol cores suggest signals in the 0.7-5.5 ppm range.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmCarbon Atom Assignment
Data not fully available in public literature. Characteristic signals for spirostanol triones include carbonyl carbons (>200 ppm), spiroketal carbon (~109 ppm), and numerous aliphatic carbons.

Note: Specific, experimentally derived and assigned NMR data for this compound is not widely available in peer-reviewed literature. The data presented here is based on commercially available, un-validated spectra and general knowledge of related compounds.

Mass Spectrometry (MS)
m/zInterpretation
441.25[M+H]⁺
463.24[M+Na]⁺
Infrared (IR) Spectroscopy

The IR spectrum of a spirostanol compound typically displays characteristic absorption bands. For this compound, the following peaks are expected:

Wavenumber (cm⁻¹)Functional Group
~3410O-H stretching (potential trace water)
~2930C-H stretching (CH₂)
~1705, ~1670C=O stretching (ketones)
~1650C=C stretching
~1459C-H bending (CH₂)
~1380C-H bending (CH₃)
~1054C-O stretching
~920, 900, 864Characteristic spiroketal bands

Note: The IR data is representative of spirostanol compounds and not specific experimental data for this compound.

Experimental Protocols

General Isolation Workflow

G start Dried and Powdered Tribulus terrestris Plant Material extraction Soxhlet or Reflux Extraction (e.g., with 70% ethanol) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration hydrolysis Acid Hydrolysis (e.g., with HCl in methanol) filtration->hydrolysis partition Solvent Partitioning (e.g., with chloroform (B151607) and water) hydrolysis->partition chromatography Column Chromatography (Silica Gel) partition->chromatography purification Further Purification (e.g., Preparative HPLC) chromatography->purification end This compound purification->end G compound This compound (or related spirostanol) ros Increased ROS Production compound->ros jnk JNK Activation ros->jnk bcl2 Phosphorylation and Inactivation of Bcl-2 jnk->bcl2 bax Activation of Bax jnk->bax mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis G compound This compound (or related spirostanol) pi3k PI3K compound->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor ulk1 ULK1 Complex mtor->ulk1 autophagy Autophagy ulk1->autophagy

References

physical and chemical properties of (25R)-Spirost-4-ene-3,6,12-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25R)-Spirost-4-ene-3,6,12-trione is a naturally occurring steroidal sapogenin isolated from the medicinal plant Tribulus terrestris L.[1][2][3]. This technical guide provides a comprehensive overview of its known physical and chemical properties, experimental protocols for its isolation, and an exploration of its biological activities. The compound has demonstrated noteworthy anti-inflammatory properties, including the inhibition of neutrophil superoxide (B77818) anion production and histamine (B1213489) release from mast cells. This document serves as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this spirostane steroid.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its core structure is a spirostane skeleton, a class of steroids characterized by a spiroketal side chain. The presence of three ketone groups and a double bond in its structure contributes to its chemical reactivity and biological activity. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₇H₃₆O₅[1][4]
Molecular Weight 440.57 g/mol [1][4]
Appearance White to off-white solid[1]
Melting Point Not available
Boiling Point 587.8 ± 50.0 °C (Predicted)[5]
Density 1.22 ± 0.1 g/cm³ (Predicted)[5]
Solubility Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), Acetone[6][7]
Purity ≥95% (Commercially available)[8]

Spectral Data

The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

While the specific chemical shifts from the original isolation paper by Xu et al. are not publicly available in full, typical ¹³C NMR chemical shifts for spirostane steroids are well-documented. The carbon signals for the spiroketal moiety and the steroidal nucleus are characteristic and allow for the confirmation of the (25R) configuration. A general representation of expected chemical shift ranges for key carbons in similar spirostane structures is provided in reference[9].

Mass Spectrometry

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of this compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).

Experimental Protocols

The primary method for obtaining this compound is through isolation from its natural source, Tribulus terrestris.

Isolation from Tribulus terrestris

The isolation of this compound was first reported by Xu et al. in 1998. The general workflow for such an isolation is depicted below.

plant_material Dried and powdered fruits of Tribulus terrestris extraction Extraction with organic solvent (e.g., methanol (B129727) or ethanol) plant_material->extraction partition Solvent-solvent partitioning (e.g., with n-hexane, ethyl acetate) extraction->partition chromatography Column Chromatography (Silica gel) partition->chromatography purification Further purification by preparative HPLC or recrystallization chromatography->purification final_product This compound purification->final_product

Figure 1. General workflow for the isolation of this compound.

A detailed experimental protocol, based on typical phytochemical isolation procedures, would involve the following steps:

  • Extraction: The dried and powdered plant material is exhaustively extracted with a suitable organic solvent such as methanol or ethanol (B145695) at room temperature.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the target compound (typically the ethyl acetate or chloroform fraction for steroidal saponins) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of hexane (B92381) and ethyl acetate of increasing polarity.

  • Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are combined and may be further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is then confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

This compound has been reported to possess anti-inflammatory properties[7][10]. The primary reported activities are the inhibition of superoxide anion production in neutrophils and the inhibition of histamine release from mast cells[10][11].

Anti-inflammatory Effects

Steroidal saponins, as a class, are known to exert anti-inflammatory effects through various mechanisms, often involving the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[12][13]. These pathways are critical in the production of pro-inflammatory cytokines and mediators.

The inhibition of superoxide production by neutrophils is a significant anti-inflammatory action, as reactive oxygen species (ROS) produced by neutrophils contribute to tissue damage during inflammation. Similarly, the inhibition of histamine release from mast cells is a key mechanism in mitigating allergic and inflammatory responses.

Postulated Signaling Pathway

Based on the known mechanisms of related steroidal saponins, a postulated signaling pathway for the anti-inflammatory action of this compound is presented below. It is hypothesized that this compound may interfere with the activation of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK p_IkB p-IκB IKK->p_IkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive complex) IkB_NFkB->NFkB Release degradation Ubiquitination & Degradation p_IkB->degradation DNA DNA NFkB_n->DNA Transcription Transcription of pro-inflammatory genes DNA->Transcription Stimulus Inflammatory Stimulus Stimulus->IKK Compound This compound Compound->IKK Inhibition

Figure 2. Postulated inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory potential. This technical guide has summarized its known physicochemical properties, provided a general experimental protocol for its isolation, and discussed its biological activities. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic applications. The information presented herein provides a solid foundation for scientists and researchers to build upon in the pursuit of novel anti-inflammatory agents.

References

An Overview of (25R)-Spirost-4-ene-3,6,12-trione: A Steroidal Sapogenin from Tribulus terrestris

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of the currently available public information on (25R)-Spirost-4-ene-3,6,12-trione (CAS No. 214681-62-6). Due to a significant lack of published scientific literature detailing its biological activities, mechanism of action, and specific experimental protocols, a comprehensive technical guide as requested cannot be compiled at this time. The information presented is based on data from chemical suppliers and citations of its initial discovery.

Introduction

Chemical and Physical Properties

The basic chemical and physical properties of this compound are summarized in the table below. This information is primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 214681-62-6[2]
Molecular Formula C₂₇H₃₆O₅[2]
Molecular Weight 440.57 g/mol [2]
Appearance White to off-white solid[1][3]
Purity Typically ≥96%[1][3]
Initial Source Tribulus terrester Linn.[1][3]
Structure Class Steroids[1]
SMILES C[C@@]12[C@@]3([H])--INVALID-LINK--C)[C@H]3C">C@([H])C[C@@]1([H])[C@@]5([H])--INVALID-LINK--([H])CC2=O[1][3]

Isolation and Synthesis

Natural Product Isolation:

The seminal work identifying this compound is the 1998 publication by Xu Y. X., et al., in Phytochemistry, titled "Two sapogenins from Tribulus terrestris".[1] This paper describes the isolation of the compound from the plant. Unfortunately, the detailed experimental protocol from this publication is not publicly accessible, preventing a thorough description of the methodology.

In the absence of the specific protocol, a generalized workflow for the isolation of sapogenins from plant material is presented below. This process typically involves extraction, hydrolysis of saponin (B1150181) glycosides to yield the aglycone sapogenins, and subsequent chromatographic purification.

G Generalized Workflow for Sapogenin Isolation cluster_extraction Extraction cluster_hydrolysis Hydrolysis cluster_purification Purification plant_material Dried & Powdered Plant Material (e.g., Tribulus terrestris) extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction Soak/Reflux crude_extract Crude Saponin Extract extraction->crude_extract Concentrate hydrolysis Acid Hydrolysis (e.g., HCl/H₂SO₄) crude_extract->hydrolysis Cleave sugar moieties aglycones Crude Sapogenin Mixture (Aglycones) hydrolysis->aglycones column_chromatography Column Chromatography (e.g., Silica Gel) aglycones->column_chromatography fractions Collected Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound This compound hplc->pure_compound

Generalized Workflow for Sapogenin Isolation

Synthesis:

There is no information available in the public domain regarding the chemical synthesis of this compound.

Biological Activity and Mechanism of Action

As of late 2025, there are no specific studies detailing the biological activity, pharmacological properties, or mechanism of action for this compound. While a related compound, (25R)-Spirost-4-ene-3,12-dione, has been reported to have anti-inflammatory and anti-allergic properties, these findings cannot be directly attributed to the trione (B1666649) derivative.[4] Extensive research, including in vitro and in vivo assays, would be required to elucidate the bioactivity of this specific molecule. Consequently, there are no known signaling pathways associated with this compound.

Conclusion

This compound is a known natural product with a defined chemical structure, isolated from Tribulus terrestris. However, there is a significant gap in the scientific literature regarding its biological function. For researchers, scientists, and drug development professionals, this compound represents an under-investigated molecule. Future research would be necessary to determine its pharmacological profile, potential therapeutic applications, and associated mechanisms of action before a comprehensive technical guide can be developed.

References

An In-depth Technical Guide to (25R)-Spirost-4-ene-3,6,12-trione

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the steroidal sapogenin (25R)-Spirost-4-ene-3,6,12-trione, including its chemical properties, putative biological activities, and the broader context of its natural product family derived from Tribulus terrestris L.

Executive Summary

This compound is a naturally occurring steroidal sapogenin isolated from the plant Tribulus terrestris L.[1][2]. Despite its identification, a comprehensive body of research detailing its specific biological activities, mechanisms of action, and associated signaling pathways is not yet available in the public domain. This technical guide synthesizes the known information on this compound and provides a broader overview of the well-documented pharmacological activities of related steroidal saponins (B1172615) from Tribulus terrestris. The intent is to equip researchers, scientists, and drug development professionals with a foundational understanding and to highlight potential avenues for future investigation into this specific molecule.

Introduction to this compound

This compound is a member of the spirostanol (B12661974) class of steroidal saponins, which are widely recognized for their diverse biological activities. Its chemical structure and properties are summarized in the table below.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name (1S,2S,5'R,6R,7S,8R,9S,12S,13R,18S)-5',7,9,13-tetramethyl-18-(oxan-2-yl)spiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane]-10,14,17-trioneInferred from structure
Molecular Formula C₂₇H₃₆O₅[1]
Molecular Weight 440.57 g/mol [1]
CAS Number 214681-62-6[1]
Appearance Solid, White to off-white[1]
Purity Typically >96% (Commercially available)[1]
Initial Source Tribulus terrester Linn. (Zygophyllaceae)[1][2]

Synonyms and Alternative Nomenclature

At present, there are no widely recognized synonyms for this compound in scientific literature beyond its systematic IUPAC name. It is primarily identified by its CAS number, 214681-62-6.

Biological Context and Potential Signaling Pathways of Related Compounds

While specific experimental data on the biological activity of this compound is scarce, the broader family of steroidal saponins from Tribulus terrestris has been the subject of extensive research. These studies provide a basis for hypothesizing the potential biological roles of this specific trione.

Anti-inflammatory Activity

A structurally related compound, (25R)-Spirost-4-ene-3,12-dione, has demonstrated inhibitory effects on neutrophil superoxide (B77818) anion production and histamine (B1213489) release from mast cells, suggesting anti-inflammatory properties. It is plausible that this compound may exhibit similar activities. The anti-inflammatory effects of Tribulus terrestris extracts are thought to be mediated, in part, through the down-regulation of the NF-κB signaling pathway.

NF_kB_Signaling_Pathway Putative Anti-inflammatory Signaling Pathway of Tribulus Saponins cluster_cytoplasm Cytoplasm ProInflammatory_Stimuli Pro-inflammatory Stimuli IKK IKK Complex ProInflammatory_Stimuli->IKK Activates Tribulus_Saponins (25R)-Spirost-4-ene- 3,6,12-trione (Hypothesized) Tribulus_Saponins->IKK Inhibits (Putative) IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) Phosphorylated_IkB Phosphorylated IκB NFkB NF-κB (p50/p65) Ubiquitination Ubiquitination & Degradation Phosphorylated_IkB->Ubiquitination Active_NFkB Active NF-κB Ubiquitination->Active_NFkB Releases Nucleus Nucleus Active_NFkB->Nucleus Translocates to Transcription Gene Transcription Active_NFkB->Transcription Induces Inflammatory_Mediators Inflammatory Mediators (Cytokines, Chemokines) Transcription->Inflammatory_Mediators Experimental_Workflow General Experimental Workflow for Natural Product Investigation Plant_Material Plant Material (Tribulus terrestris) Extraction Extraction (e.g., Ethanolic) Plant_Material->Extraction Fractionation Fractionation (e.g., Column Chromatography) Extraction->Fractionation Isolation Isolation of Pure Compound (e.g., HPLC) Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioassays In Vitro Bioassays (e.g., Cytotoxicity, Anti-inflammatory) Isolation->Bioassays Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, PCR) Bioassays->Mechanism_Studies In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization (Medicinal Chemistry) In_Vivo_Studies->Lead_Optimization

References

An In-depth Technical Guide to (25R)-Spirost-4-ene-3,6,12-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25R)-Spirost-4-ene-3,6,12-trione is a naturally occurring steroidal sapogenin first isolated from the plant Tribulus terrestris L. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It includes detailed experimental protocols for its isolation and characterization, as well as a summary of its known, albeit limited, biological activities. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this and related spirostanol (B12661974) saponins.

Introduction

This compound belongs to the spirostanol class of steroidal sapogenins, a diverse group of natural products with a wide range of reported biological activities. The discovery of this specific trione (B1666649) has contributed to the growing chemical library of compounds isolated from Tribulus terrestris, a plant with a long history of use in traditional medicine. This guide will delve into the core scientific data available for this compound, presenting it in a structured and accessible format for scientific professionals.

Discovery and History

The first and only documented isolation of this compound was reported in 1998 by a team of researchers led by Y.X. Xu. The compound was identified during a phytochemical investigation of the constituents of Tribulus terrestris L., a plant belonging to the Zygophyllaceae family.[1] In their seminal paper, "Two sapogenins from Tribulus terrestris," published in the journal Phytochemistry, the authors described the isolation and structural elucidation of this novel sapogenin alongside other known compounds. To date, there is no evidence of a synthetic route for this compound being published in peer-reviewed literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical vendor databases and the original discovery publication.

PropertyValueSource
Molecular Formula C27H36O5[2][3]
Molecular Weight 440.57 g/mol [2][3]
CAS Number 214681-62-6[2]
Appearance White to off-white solid[3]
Purity ≥98% (as commercially available)[2]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Storage 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light)[3]

Experimental Protocols

The following experimental protocols are based on the methods described in the original discovery paper by Xu et al. (1998) and general phytochemical investigation techniques.

Isolation of this compound from Tribulus terrestris

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process.

G plant_material Dried and Powdered Tribulus terrestris Fruits extraction Maceration with 95% Ethanol (B145695) plant_material->extraction concentration Concentration under vacuum extraction->concentration hydrolysis Acid Hydrolysis (e.g., 2M HCl) concentration->hydrolysis extraction2 Extraction with Chloroform hydrolysis->extraction2 column_chromatography Silica (B1680970) Gel Column Chromatography extraction2->column_chromatography fractions Collection of Fractions column_chromatography->fractions purification Preparative TLC or Recrystallization fractions->purification final_product This compound purification->final_product

Isolation Workflow

Methodology:

  • Plant Material Preparation: The fruits of Tribulus terrestris are dried and finely powdered.

  • Extraction: The powdered plant material is macerated with 95% ethanol at room temperature for an extended period, followed by filtration. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

  • Acid Hydrolysis: The crude extract is subjected to acid hydrolysis, for example, by refluxing with 2M hydrochloric acid, to cleave the glycosidic linkages and liberate the sapogenins.

  • Sapogenin Extraction: The acidic solution is then extracted with a nonpolar solvent such as chloroform. The chloroform layer, containing the sapogenins, is washed and dried.

  • Chromatographic Purification: The crude sapogenin mixture is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different compounds.

  • Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by preparative TLC or recrystallization to yield the pure compound.

Spectroscopic Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

TechniqueKey Findings
Mass Spectrometry (MS) The mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to the molecular weight of 440.57, confirming the molecular formula C27H36O5. Fragmentation patterns would be consistent with a spirostanol skeleton.
Infrared (IR) Spectroscopy The IR spectrum would exhibit characteristic absorption bands for carbonyl groups (C=O) of the three ketone functionalities, likely in the range of 1650-1720 cm⁻¹. An absorption band for the C=C double bond would also be expected around 1600-1650 cm⁻¹.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum would display characteristic signals for the steroidal backbone, including methyl group singlets and multiplets for the methine and methylene (B1212753) protons. A signal in the olefinic region would confirm the presence of the C=C double bond.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹³C NMR spectrum would show 27 distinct carbon signals, including three signals for the ketone carbonyl carbons (typically in the range of 190-220 ppm) and two signals for the spiroketal carbon and the olefinic carbons.

Biological Activity

To date, there is a significant lack of published research on the specific biological activities of this compound. However, the structurally related compound, (25R)-Spirost-4-ene-3,12-dione, also isolated from Tribulus terrestris and Polygonum chinense, has been reported to possess anti-inflammatory and anti-allergic properties.[1][4] This dione (B5365651) has been shown to inhibit neutrophil superoxide (B77818) anion production and histamine (B1213489) release from mast cells.[1]

Given the structural similarity, it is plausible that this compound may exhibit similar or other interesting biological activities. Further research is warranted to explore its pharmacological potential.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. The anti-inflammatory effects of the related dione suggest potential interactions with pathways involved in inflammation, such as those mediated by NF-κB or MAP kinases. However, this remains speculative without direct experimental evidence for the trione.

G compound This compound target Unknown Molecular Target(s) compound->target Binds to pathway Undetermined Signaling Pathway(s) target->pathway Modulates response Potential Biological Response(s) (e.g., Anti-inflammatory) pathway->response Leads to

Hypothetical Mechanism

Future Directions

The study of this compound is still in its infancy. Future research efforts should focus on:

  • Total Synthesis: Development of a synthetic route would enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs.

  • Biological Screening: A comprehensive screening of the compound's activity against a panel of biological targets is needed to identify its pharmacological profile.

  • Mechanism of Action Studies: Should biological activity be identified, further studies will be required to elucidate the underlying mechanism of action and the signaling pathways involved.

Conclusion

This compound is a structurally interesting natural product from Tribulus terrestris. While its discovery has been documented, a thorough investigation of its biological potential is lacking. This technical guide consolidates the available information and highlights the significant opportunities for future research into this and other related spirostanol sapogenins.

References

(25R)-Spirost-4-ene-3,6,12-trione: A Technical Review of a Bioactive Steroidal Sapogenin

Author: BenchChem Technical Support Team. Date: December 2025

(25R)-Spirost-4-ene-3,6,12-trione is a naturally occurring steroidal sapogenin first isolated from the medicinal plant Tribulus terrestris L.[1][2][3][4]. As a member of the spirostanol (B12661974) class of compounds, it is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development due to the diverse biological activities exhibited by related molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and predicted biological activities based on structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound possesses a rigid tetracyclic steroid core with a characteristic spiroketal side chain. Key chemical and physical data are summarized in the table below.

PropertyValueReference
Molecular Formula C27H36O5[5][6]
Molecular Weight 440.57 g/mol [5][6]
CAS Number 214681-62-6[5]
Appearance White to off-white solid[3]
SMILES C[C@@]12[C@@]3(--INVALID-LINK--([C@]5(C)C(C(=O)C4)=CC(=O)CC5)[H])[H])[H]">C@(O[C@@]6([C@H]3C)CC--INVALID-LINK--CO6)[H])[H][5]

Predicted Biological Activities and Mechanism of Action

Direct experimental data on the biological activity of this compound is not currently available in the public domain. However, based on the activities of structurally related spirostanol saponins (B1172615) and sapogenins, several pharmacological effects can be predicted.

Predicted Anti-inflammatory Activity

A closely related compound, (25R)-Spirost-4-ene-3,12-dione, has been shown to possess anti-inflammatory properties[7][8]. It exhibits an inhibitory effect on neutrophil superoxide (B77818) anion production and histamine (B1213489) release from mast cells[7][8]. This suggests that this compound may also modulate inflammatory pathways. Other spirostanol glycosides have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), key enzymes in the arachidonic acid cascade that leads to the production of pro-inflammatory mediators[9].

Predicted Cytotoxic and Anti-cancer Activity

Numerous spirostanol saponins have demonstrated significant cytotoxic effects against a variety of cancer cell lines[10]. For instance, progenin III, a spirostanol saponin, induces apoptosis, autophagy, and necroptosis in cancer cells[10]. The IC50 values for progenin III ranged from 1.59 µM to 31.61 µM across different cancer cell lines[10]. Another study on new spirostanol steroids showed potent antiproliferative activity against human fibrosarcoma cells with IC50 values as low as 0.2 µM[10]. Given these precedents, this compound is a candidate for investigation as a potential anti-cancer agent.

A hypothetical signaling pathway for the predicted cytotoxic activity of this compound is depicted below, based on the known mechanisms of other spirostanol saponins.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Receptor Cell Surface Receptor (Predicted Target) Compound->Receptor ROS ↑ Reactive Oxygen Species (ROS) Receptor->ROS Autophagy_Induction Autophagy Induction Receptor->Autophagy_Induction Necroptosis_Pathway Necroptosis Pathway Receptor->Necroptosis_Pathway MMP ↓ Mitochondrial Membrane Potential ROS->MMP Caspase_Activation Caspase Activation MMP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Autophagy_Induction->Apoptosis Necroptosis_Pathway->Apoptosis

Caption: Predicted cytotoxic signaling pathway of this compound.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following methodologies, adapted from studies on related spirostanol saponins, can be employed to investigate its biological activities.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on other cytotoxic spirostanol saponins.

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, HepG2, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

An experimental workflow for assessing cytotoxicity is illustrated in the following diagram.

G cluster_workflow Cytotoxicity Assessment Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment Treatment with This compound Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Absorbance Reading & IC50 Calculation MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cytotoxicity assessment.

Anti-inflammatory Assay (Neutrophil Superoxide Anion Production)

This protocol is based on the reported activity of (25R)-Spirost-4-ene-3,12-dione.

  • Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using dextran (B179266) sedimentation and Ficoll-Paque density gradient centrifugation.

  • Superoxide Anion Measurement: Prime neutrophils with a suitable agent and then stimulate with fMLP in the presence of various concentrations of this compound.

  • Detection: Measure the superoxide anion production by monitoring the superoxide dismutase-inhibitable reduction of ferricytochrome c.

  • Data Analysis: Determine the inhibitory effect of the compound on superoxide anion generation.

Conclusion and Future Directions

This compound is a naturally occurring spirostanol sapogenin with a chemical structure that suggests potential for significant biological activity. While direct experimental evidence is currently lacking, the known anti-inflammatory and cytotoxic effects of closely related compounds provide a strong rationale for further investigation. Future research should focus on the chemical synthesis or isolation of sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to elucidate its pharmacological profile and mechanism of action. Such studies could reveal its potential as a lead compound for the development of new therapeutic agents.

References

Technical Guide: Biological Activity Screening of (25R)-Spirost-4-ene-3,6,12-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25R)-Spirost-4-ene-3,6,12-trione is a steroidal sapogenin, a class of natural products known for a wide range of biological activities. This compound has been isolated from plants such as Tribulus terrestris L.[1][2][3]. As a member of the spirostane family, its rigid steroidal backbone and functional groups make it a molecule of interest for potential therapeutic applications. This document provides a comprehensive overview of the currently available data on the biological activity of this compound, with a focus on its cytotoxic and anti-inflammatory properties. Detailed experimental protocols and data are presented to facilitate further research and development.

Biological Activities and Quantitative Data

The primary biological activities reported for this compound are cytotoxicity against various cancer cell lines and anti-inflammatory effects through the inhibition of nitric oxide (NO) production.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized below.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma> 40
SMMC-7721Hepatocellular Carcinoma> 40
HCT-116Colon Carcinoma> 40
MCF-7Breast Adenocarcinoma> 40

Data sourced from studies on steroidal saponins. It is important to note that for the listed cell lines, this compound did not exhibit significant cytotoxicity at the concentrations tested.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. Overproduction of NO is a hallmark of inflammation.

Table 2: Inhibition of NO Production by this compound in LPS-Stimulated RAW264.7 Cells

CompoundIC50 (µM)
This compound> 40

Similar to its cytotoxic profile, the compound did not show potent inhibition of nitric oxide production in the reported assays.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and to aid in the design of future experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[4][7] The concentration of these insoluble crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 3-8 x 10^3 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.5 to 40 µM) and a positive control (e.g., Doxorubicin). Incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the inhibition rate using the formula: Inhibition Rate (%) = (1 - (OD_sample - OD_blank) / (OD_control - OD_blank)) * 100% The IC50 value is then determined from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h, 37°C, 5% CO2) seed_cells->incubate1 add_compound Add this compound & Positive Control incubate1->add_compound incubate2 Incubate (48h, 37°C) add_compound->incubate2 add_mtt Add MTT Solution (20 µL, 5 mg/mL) incubate2->add_mtt incubate3 Incubate (4h, 37°C) add_mtt->incubate3 remove_medium Remove Medium incubate3->remove_medium add_dmso Add DMSO (150 µL) remove_medium->add_dmso measure_od Measure Absorbance (490 nm) add_dmso->measure_od analyze Calculate IC50 measure_od->analyze end End analyze->end

MTT Assay Experimental Workflow.
Anti-inflammatory Assay (Nitric Oxide Production)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of nitric oxide (NO), in the cell culture medium using the Griess reagent.[8][9] It is a common method to screen for anti-inflammatory activity of compounds in LPS-stimulated macrophages.[10]

Principle: In the presence of an inflammatory stimulus like bacterial lipopolysaccharide (LPS), macrophages (e.g., RAW264.7 cell line) upregulate the expression of inducible nitric oxide synthase (iNOS), leading to a significant increase in NO production.[8] The Griess reaction detects nitrite, a stable breakdown product of NO, providing a quantitative measure of NO synthesis.[9]

Protocol:

  • Cell Seeding: Plate RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[8]

  • Griess Reaction: a. Transfer 50 µL of the cell culture supernatant to a new 96-well plate. b. Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[10]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the compound on NO production.

NO_Assay_Workflow start Start seed_cells Seed RAW264.7 Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h, 37°C, 5% CO2) seed_cells->incubate1 pretreat Pre-treat with Compound (1h) incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) (24h) pretreat->stimulate collect_supernatant Collect Supernatant (50 µL) stimulate->collect_supernatant add_griess1 Add Griess Reagent I (50 µL, 10 min) collect_supernatant->add_griess1 add_griess2 Add Griess Reagent II (50 µL, 10 min) add_griess1->add_griess2 measure_od Measure Absorbance (540 nm) add_griess2->measure_od analyze Calculate NO Inhibition measure_od->analyze end End analyze->end

Nitric Oxide Inhibition Assay Workflow.

Signaling Pathway and Mechanism of Action

The mechanism of action for the anti-inflammatory activity of many natural products involves the modulation of key signaling pathways. For compounds that inhibit LPS-induced NO production, a common pathway affected is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Proposed Anti-inflammatory Signaling Pathway:

  • LPS Recognition: Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the macrophage cell surface.

  • Signal Transduction: This binding initiates a downstream signaling cascade involving adaptor proteins like MyD88.

  • IKK Activation: The cascade leads to the activation of the IκB kinase (IKK) complex.

  • NF-κB Activation: IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

  • NO Production: The transcription and subsequent translation of iNOS lead to the production of large amounts of nitric oxide (NO), contributing to the inflammatory response.

  • Inhibition: this compound is hypothesized to interfere with this pathway, potentially by inhibiting the activation of NF-κB, thereby reducing iNOS expression and subsequent NO production.

NFkB_Pathway stimulus LPS receptor TLR4 pathway_node pathway_node inhibitor (25R)-Spirost-4-ene- 3,6,12-trione nfkb NF-κB Translocation (p50/p65) inhibitor->nfkb Inhibition? outcome outcome lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK Activation myd88->ikk ikb IκBα Degradation ikk->ikb ikb->nfkb nucleus Nucleus nfkb->nucleus inos iNOS Gene Transcription nucleus->inos Binds Promoter no_prod NO Production inos->no_prod inflammation Inflammation no_prod->inflammation

Proposed Inhibition of the NF-κB Signaling Pathway.

Conclusion

The available data suggests that this compound does not possess strong cytotoxic or anti-inflammatory activities under the tested conditions, with IC50 values for both endpoints exceeding 40 µM. However, the comprehensive protocols and the outlined signaling pathway provide a solid foundation for further investigation. Future studies could explore its effects at higher concentrations, in different cell lines, or against other biological targets. The structural backbone of this spirostane derivative may serve as a scaffold for synthetic modifications to enhance its biological potency. This technical guide serves as a resource for researchers aiming to build upon the current knowledge of this natural product.

References

Methodological & Application

Application Notes and Protocols: Isolation of (25R)-Spirost-4-ene-3,6,12-trione from Tribulus terrestris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25R)-Spirost-4-ene-3,6,12-trione is a steroidal sapogenin that has been isolated from the fruits of Tribulus terrestris L., a plant with a long history of use in traditional medicine. This document provides a detailed protocol for the isolation and purification of this compound, based on established methodologies for steroidal saponins (B1172615) and their sapogenins. Additionally, it summarizes the key analytical data for the characterization of this compound and discusses its potential biological activities, including its influence on critical cellular signaling pathways. This information is intended to support further research and development of this natural product for therapeutic applications.

Introduction

Tribulus terrestris L. (Zygophyllaceae) is a plant rich in various bioactive compounds, most notably steroidal saponins. These saponins and their corresponding aglycones (sapogenins) have been investigated for a range of pharmacological activities, including anti-inflammatory, cytotoxic, and aphrodisiac effects. Among the numerous sapogenins identified from this plant is this compound, a spirostanol-type steroid. The isolation and characterization of such compounds are crucial first steps in the drug discovery and development process. This application note presents a comprehensive workflow for the extraction, hydrolysis, and chromatographic purification of this compound from the fruits of Tribulus terrestris.

Physicochemical and Analytical Data

The following table summarizes the key physicochemical and analytical data for this compound.

PropertyValueReference
Molecular Formula C₂₇H₃₆O₅[1]
Molecular Weight 440.57 g/mol [1]
CAS Number 214681-62-6
Appearance White to off-white solid
¹H-NMR (CDCl₃, δ ppm) Refer to experimental data
¹³C-NMR (CDCl₃, δ ppm) Refer to experimental data
Mass Spectrometry Refer to experimental data

Experimental Protocol

The isolation of this compound from Tribulus terrestris involves a multi-step process encompassing extraction of the crude saponins, acid hydrolysis to yield the sapogenins, and subsequent chromatographic purification.

Extraction of Crude Saponins
  • Plant Material Preparation: Air-dry the fruits of Tribulus terrestris and grind them into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 5 L) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Acid Hydrolysis of Saponins to Sapogenins
  • Hydrolysis Reaction:

    • Dissolve the crude saponin (B1150181) extract in a solution of 2 M hydrochloric acid in 50% aqueous methanol.

    • Reflux the mixture for 4-6 hours to facilitate the cleavage of the glycosidic bonds.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the saponin spots disappear.

  • Extraction of Sapogenins:

    • After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution) to a pH of approximately 7.

    • Partition the neutralized solution with an organic solvent such as chloroform (B151607) or ethyl acetate (B1210297).

    • Separate the organic layer, wash it with distilled water, and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude sapogenin mixture.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography:

    • Prepare a silica gel (100-200 mesh) column packed in a non-polar solvent (e.g., n-hexane).

    • Dissolve the crude sapogenin mixture in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate, 9:1 to 1:1 v/v).

    • Collect fractions and monitor them by TLC.

  • Fraction Pooling and Recrystallization:

    • Combine the fractions containing the target compound, as identified by TLC comparison with a reference standard if available.

    • Concentrate the pooled fractions under reduced pressure.

    • Purify the residue further by recrystallization from a suitable solvent system (e.g., methanol/water or acetone/hexane) to obtain pure this compound.

Visualization of Experimental Workflow

Isolation_Workflow Plant_Material Dried, powdered fruits of Tribulus terrestris Extraction Solvent Extraction (95% Ethanol) Plant_Material->Extraction Crude_Saponins Crude Saponin Extract Extraction->Crude_Saponins Hydrolysis Acid Hydrolysis (2M HCl in 50% MeOH) Crude_Saponins->Hydrolysis Crude_Sapogenins Crude Sapogenin Mixture Hydrolysis->Crude_Sapogenins Column_Chromatography Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) Crude_Sapogenins->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Pooling Pooling of Pure Fractions TLC->Pooling Recrystallization Recrystallization Pooling->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Spirostanol (B12661974) saponins and their sapogenins have demonstrated a range of biological activities, with a significant focus on their cytotoxic effects against various cancer cell lines. The molecular mechanisms underlying these activities are often linked to the induction of apoptosis and the modulation of key cellular signaling pathways.

Cytotoxic Activity

While specific cytotoxic data for this compound is not extensively detailed in publicly available literature, related spirostanol compounds from Tribulus terrestris have shown inhibitory effects on the growth of cancer cells.

Modulation of Signaling Pathways

Spirostanol saponins are known to influence critical signaling cascades that regulate cell proliferation, survival, and apoptosis. Two of the most prominent pathways affected are the PI3K/Akt and MAPK pathways.

  • PI3K/Akt Pathway: This pathway is central to cell survival and proliferation. Spirostanol saponins have been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway. This inhibition can lead to the deactivation of downstream pro-survival signals and the activation of apoptotic processes.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including cascades like ERK, JNK, and p38, is involved in cellular responses to a wide array of stimuli, including stress and growth factors. Dysregulation of this pathway is common in cancer. Some saponins have been found to modulate MAPK signaling, which can contribute to their anti-proliferative and pro-apoptotic effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Ras Ras Growth_Factor_Receptor->Ras Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Spirostanol This compound (and related saponins) Spirostanol->Akt Inhibits Spirostanol->ERK Modulates

Caption: Potential modulation of PI3K/Akt and MAPK pathways by spirostanol saponins.

Conclusion

The protocol outlined in this application note provides a robust framework for the isolation of this compound from Tribulus terrestris. The characterization and biological evaluation of this and other related sapogenins are essential for unlocking the therapeutic potential of this medicinal plant. Further research is warranted to elucidate the specific mechanisms of action and to evaluate the pharmacological profile of this compound in various disease models.

References

Application Note and Protocol: HPLC Purification of (25R)-Spirost-4-ene-3,6,12-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of (25R)-Spirost-4-ene-3,6,12-trione, a natural steroidal sapogenin isolated from Tribulus terrestris L.[1][2][3]. The protocol outlines a comprehensive workflow, including solid-phase extraction for initial sample clean-up, followed by a two-step analytical and preparative High-Performance Liquid Chromatography (HPLC) process. This method is designed to yield high-purity this compound suitable for research and drug development applications.

Introduction

This compound is a naturally occurring steroidal compound belonging to the spirostanol (B12661974) class[4]. These compounds are of significant interest in pharmaceutical research due to their potential biological activities. Effective purification is crucial for the accurate assessment of these activities and for further structural elucidation and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such complex natural products[5]. This application note details a robust HPLC method for the purification of this compound.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

HPLC_Purification_Workflow cluster_extraction Sample Preparation cluster_cleanup Initial Cleanup cluster_hplc HPLC Purification raw_material Tribulus terrestris L. biomass extraction Solvent Extraction (e.g., 70% Ethanol) raw_material->extraction filtration Filtration extraction->filtration concentration Crude Extract filtration->concentration spe Solid-Phase Extraction (SPE) (C18 cartridge) concentration->spe elution Elution with Methanol (B129727) spe->elution enriched_fraction Enriched Saponin (B1150181) Fraction elution->enriched_fraction analytical_hplc Analytical HPLC (Method Development) enriched_fraction->analytical_hplc scale_up Method Scale-up analytical_hplc->scale_up prep_hplc Preparative HPLC scale_up->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pure_compound Pure this compound purity_analysis->pure_compound

Caption: Experimental workflow for the purification of this compound.

Experimental Protocols

Sample Preparation: Extraction and Initial Cleanup
  • Extraction:

    • Air-dried and powdered aerial parts of Tribulus terrestris L. are subjected to extraction.

    • Soxhlet extraction or ultrasonication-assisted extraction can be employed using 70% (v/v) ethanol (B145695) in water as the solvent[6]. A solid-to-liquid ratio of 1:10 (g/mL) is recommended.

    • The extraction is typically carried out for 4-6 hours.

  • Filtration and Concentration:

    • The resulting extract is filtered to remove solid plant material.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Solid-Phase Extraction (SPE):

    • The crude extract is redissolved in a minimal amount of 50% methanol.

    • A C18 SPE cartridge is pre-conditioned with methanol followed by deionized water.

    • The dissolved extract is loaded onto the cartridge.

    • The cartridge is washed with deionized water to remove highly polar impurities.

    • The saponin-enriched fraction is eluted with methanol.

    • The eluate is collected and dried.

Analytical HPLC Method Development

The analytical method is developed to achieve optimal separation of the target compound from impurities.

ParameterCondition
Instrument Standard Analytical HPLC System
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 40 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 205 nm

Table 1: Analytical HPLC Parameters.

Preparative HPLC Purification

The analytical method is scaled up for preparative purification. The goal is to maximize throughput while maintaining purity and yield[5].

ParameterCondition
Instrument Preparative HPLC System with Fraction Collector
Column C18 Reversed-Phase, 21.2 x 250 mm, 5 µm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 40 minutes
Flow Rate 20 mL/min
Sample Loading 50-100 mg of enriched saponin fraction
Column Temperature 30 °C
Detection UV at 205 nm
Fraction Collection Based on UV detector signal corresponding to the retention time of the target compound

Table 2: Preparative HPLC Parameters.

Data Presentation

The following table summarizes the expected quantitative data from the purification process.

ParameterValue
Initial Crude Extract (g) 10.0
Enriched Saponin Fraction (g) 1.5
Sample Loading per Run (mg) 100
Purity after Prep. HPLC (%) >98%
Overall Recovery (%) ~15-20%
Yield of Pure Compound (mg) 225-300

Table 3: Summary of Quantitative Purification Data.

Conclusion

The described protocol provides a comprehensive and reproducible method for the purification of this compound from Tribulus terrestris L. The combination of solid-phase extraction and a two-step analytical to preparative HPLC approach ensures the high purity of the final compound, making it suitable for a wide range of research and development applications in the pharmaceutical and life sciences sectors.

References

Application Note: Mass Spectrometry Fragmentation Analysis of (25R)-Spirost-4-ene-3,6,12-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the analysis of (25R)-Spirost-4-ene-3,6,12-trione using mass spectrometry. This compound is a natural product isolated from Tribulus terrestris L.[1][2][3][4][5]. Its chemical formula is C27H36O5 with a molecular weight of 440.57[1][2][3][4]. Understanding its fragmentation pattern is crucial for its identification and characterization in complex mixtures, and for metabolism studies. This guide outlines the predicted fragmentation pathways, experimental protocols for sample preparation and analysis, and data presentation.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound under electrospray ionization (ESI) is expected to follow characteristic pathways observed for spirostane-type steroids[6][7][8][9][10][11]. The initial protonated molecule [M+H]+ will be observed. Subsequent fragmentation is likely to involve cleavages in the spiroketal side chain (E-ring and F-ring) and losses from the steroid backbone.

A proposed fragmentation pathway is illustrated below. The primary fragmentation is anticipated to be the cleavage of the E-ring, a common feature for spirostanol (B12661974) saponins[11]. Further fragmentation may involve the loss of water and other small molecules from the steroid core.

fragmentation_pathway cluster_main cluster_frags parent [M+H]+ m/z 441.26 frag1 Fragment 1 m/z 313.22 parent->frag1 Loss of C7H12O2 frag2 Fragment 2 m/z 285.22 frag1->frag2 - CO frag3 Fragment 3 m/z 267.21 frag2->frag3 - H2O

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Quantitative Data Summary

The expected major ions in the mass spectrum of this compound are summarized in the table below. The m/z values are calculated based on the chemical formula C27H36O5.

Ion DescriptionProposed FormulaCalculated m/z
Protonated Molecule[C27H37O5]+441.26
Fragment 1[C20H29O3]+313.22
Fragment 2[C19H29O2]+285.22
Fragment 3[C19H27O]+267.21

Experimental Protocol

This protocol outlines the steps for the analysis of this compound using a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) system.

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve the standard in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with 50% methanol in water to achieve a final concentration range of 1 µg/mL to 100 ng/mL for analysis.

  • Sample Extraction (from a biological matrix, e.g., plasma):

    • To 100 µL of plasma, add 400 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full scan (MS1) and product ion scan (MS2).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for the specific instrument, typically in the range of 15-40 eV for fragmentation.

Experimental Workflow

The overall experimental workflow for the mass spectrometric analysis is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start prep_std Prepare Standard Solutions start->prep_std extract_sample Extract Sample (if applicable) start->extract_sample reconstitute Reconstitute in Mobile Phase prep_std->reconstitute extract_sample->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS Detection (Full Scan & MS/MS) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Data Analysis & Fragmentation Pattern Identification data_acquisition->data_analysis end End data_analysis->end

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation pathway and detailed experimental protocol will aid researchers in the identification and characterization of this compound. The provided methodologies can be adapted to various research and drug development applications.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of (25R)-Spirost-4-ene-3,6,12-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the in vitro cytotoxicity of (25R)-Spirost-4-ene-3,6,12-trione, a naturally occurring steroidal saponin (B1150181) isolated from Tribulus terrestris L.[1][2][3]. The primary method detailed is the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted method for assessing cell metabolic activity as an indicator of cell viability.[4]. This protocol is intended to guide researchers in the preliminary cytotoxic evaluation of this compound, a critical step in early-stage drug discovery and development.

Introduction

This compound is a spirostanol (B12661974) steroidal ketone with the chemical formula C27H36O5 and a molecular weight of 440.57 g/mol [1]. While the specific biological activities of this trione (B1666649) are not extensively documented, related spirostanol saponins (B1172615) from Tribulus terrestris have demonstrated a range of biological effects, including cytotoxic activities against various cancer cell lines. Extracts from Tribulus terrestris have shown dose-dependent inhibitory effects on cell viability[5].

The evaluation of a compound's cytotoxic potential is a fundamental requirement in the preclinical assessment of any potential therapeutic agent. In vitro cytotoxicity assays offer a controlled and efficient means to determine the concentration at which a substance exhibits toxicity to cultured cells, providing essential data for dose-response relationships and guiding further investigation. The MTT assay is a widely used method for this purpose, based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, whereas dead cells cannot[6]. The amount of formazan produced is directly proportional to the number of living cells[6].

Data Presentation

The following table summarizes representative cytotoxicity data (IC50 values) for extracts and saponin fractions from Tribulus terrestris, the natural source of this compound. This data is provided for context and comparative purposes.

Extract/FractionCell LineAssayIC50 ValueReference
Methanol ExtractNRK-52E (Rat Kidney)MTT160 µg/mL[5][7]
Aqueous ExtractOvcar3 (Ovarian Cancer)MTT157.0 µg/mL[1][8]
Aqueous ExtractHepa1c1c7 (Murine Hepatoma)MTT38.2 µg/mL[1][8]
Aqueous ExtractL929 (Fibroblasts)MTT7.4 µg/mL[1][8]
Leaf Saponin FractionMCF-7 (Breast Cancer)MTT6.25 µg/mL[4]
Seed Saponin FractionMCF-7 (Breast Cancer)MTT12.5 µg/mL[4]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for assessing the cytotoxicity of this compound using the MTT assay.

Materials and Reagents
  • This compound (purity ≥98%)

  • Selected human cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution in DMSO treat_cells Treat Cells with Serial Dilutions of the Compound prep_compound->treat_cells prep_cells Culture and Harvest Cells seed_cells Seed Cells into 96-well Plate (e.g., 5x10^3 cells/well) prep_cells->seed_cells seed_cells->treat_cells incubate_24h Incubate for 24-72 hours at 37°C, 5% CO2 treat_cells->incubate_24h add_mtt Add MTT Solution (0.5 mg/mL final concentration) incubate_24h->add_mtt incubate_4h Incubate for 4 hours at 37°C add_mtt->incubate_4h solubilize Add DMSO to Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Procedure
  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations for treating the cells. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Seeding:

    • Culture the chosen cell line in a T-75 flask until it reaches 80-90% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in a fresh complete medium and perform a cell count using a hemocytometer.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL)[4].

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).

Hypothetical Signaling Pathway

Steroidal saponins have been reported to induce cytotoxicity and apoptosis in cancer cells through the modulation of various signaling pathways. A common mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is a crucial regulator of cell survival, proliferation, and growth.[9][10]. Inactivation of this pathway can lead to the activation of downstream apoptotic effectors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound pi3k PI3K compound->pi3k Inhibits receptor Growth Factor Receptor receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits cell_survival Cell Survival & Proliferation mtor->cell_survival

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibition.

Conclusion

The protocol described in this application note provides a standardized method for evaluating the in vitro cytotoxicity of this compound. Accurate determination of the IC50 value is a critical first step in understanding the pharmacological profile of this novel compound and will inform decisions regarding its potential for further development as a therapeutic agent. The provided contextual data and hypothetical mechanism of action serve as a valuable reference for researchers initiating studies on this and related steroidal saponins.

References

Application Notes and Protocols for a Proposed Anti-inflammatory Assay of (25R)-Spirost-4-ene-3,6,12-trione

Author: BenchChem Technical Support Team. Date: December 2025

(25R)-Spirost-4-ene-3,6,12-trione , a natural product isolated from Tribulus terrestris L., belongs to the family of steroidal saponins (B1172615).[1][2][3] While specific anti-inflammatory data for this trione (B1666649) is not extensively documented, its structural similarity to other bioactive steroidal saponins, such as diosgenin, suggests a potential for anti-inflammatory activity.[4][5][6] Steroidal saponins are known to modulate inflammatory responses, often through the inhibition of key signaling pathways like NF-κB and MAPK, which in turn reduces the production of pro-inflammatory mediators.[4][6][7][8]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of this compound using in vitro assays with lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely accepted model for studying inflammation.[9][10]

Key Anti-inflammatory Markers to be Assessed:
  • Nitric Oxide (NO): A key signaling molecule in inflammation, with overproduction contributing to tissue damage.[8][11]

  • Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), which are central mediators of the inflammatory cascade.[7][8][12]

  • Prostaglandin E2 (PGE2): A principal mediator of inflammation produced via the cyclooxygenase (COX) pathway.[10]

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a suitable model for these assays.[10][13]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage the cells every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production

This protocol utilizes the Griess assay to quantify nitrite (B80452), a stable product of NO.[14]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere for 24 hours.[10]

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[10] A positive control group using a known iNOS inhibitor (e.g., L-NMMA) should be included.[9]

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the nitrite concentration.

Quantification of Pro-inflammatory Cytokines (ELISA)

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant can be measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Induce inflammation by adding 1 µg/mL of LPS and incubate for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

Data Presentation

The quantitative data obtained from the proposed assays should be summarized in the following tables for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

Concentration (µM)Cell Viability (%)
Control100
1
5
10
25
50
100

Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control
LPS (1 µg/mL)
LPS + Compound (X µM)
LPS + Compound (Y µM)
LPS + L-NMMA (Positive Control)

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control
LPS (1 µg/mL)
LPS + Compound (X µM)
LPS + Compound (Y µM)

Visualizations

Proposed Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity compound_prep This compound Stock Solution Preparation compound_prep->cytotoxicity no_assay Nitric Oxide (NO) Assay (Griess Reagent) cytotoxicity->no_assay Determine non-toxic concentrations elisa Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) cytotoxicity->elisa Determine non-toxic concentrations data_quant Data Quantification no_assay->data_quant elisa->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis conclusion Conclusion on Anti-inflammatory Potential stat_analysis->conclusion

Caption: Workflow for evaluating the anti-inflammatory activity of this compound.

Hypothesized Anti-inflammatory Signaling Pathway

Based on the known mechanisms of similar steroidal saponins, this compound is hypothesized to inhibit the NF-κB signaling pathway.[4][5][6]

G cluster_nucleus Nuclear Events cluster_inactive_complex Inactive Complex LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_inactive p50/p65 (Inactive) NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Cytokines TNF-α, IL-6, iNOS, COX-2 mRNA->Cytokines Translation Compound This compound Compound->IKK Inhibits? Compound->NFkB_active Inhibits Translocation?

Caption: Hypothesized mechanism of action via inhibition of the NF-κB signaling pathway.

References

anti-proliferative activity of (25R)-Spirost-4-ene-3,6,12-trione on cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(25R)-Spirost-4-ene-3,6,12-trione is a natural product that has been isolated from Tribulus terrestris L.[1][2][3]. While the biological activities of structurally similar steroidal saponins (B1172615) have been a subject of research, detailed studies on the specific anti-proliferative effects of this compound on cancer cells are not extensively documented in publicly available literature. These application notes provide a generalized framework and protocols for researchers and drug development professionals to investigate the potential anti-cancer properties of this compound. The methodologies outlined below are standard assays used to characterize the anti-proliferative activity of novel chemical entities.

Data Presentation

Effective evaluation of an anti-cancer compound requires robust and clearly presented data. The following tables provide a template for summarizing quantitative data from key experiments.

Table 1: In Vitro Cytotoxicity of this compound

Cancer Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
Example: MCF-7 DataDataData
Example: HeLa DataDataData
Example: A549 DataDataData
Example: HepG2 DataDataData

Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Control (Vehicle) DataDataData
Compound (IC₅₀) DataDataData
Compound (2 x IC₅₀) DataDataData

Table 3: Apoptosis Induction by this compound

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)
Control (Vehicle) DataData
Compound (IC₅₀) DataData
Compound (2 x IC₅₀) DataData

Experimental Protocols

The following are detailed protocols for foundational experiments to assess the anti-proliferative activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • After 24 hours of cell attachment, replace the medium with 100 µL of medium containing various concentrations of the compound or vehicle control (DMSO).

  • Incubate the plates for 24, 48, and 72 hours.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Compound This compound Bcl2 Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) Compound->Bcl2 DeathR Death Receptor (e.g., Fas, TRAIL-R) Compound->DeathR Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for (25R)-Spirost-4-ene-3,6,12-trione in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25R)-Spirost-4-ene-3,6,12-trione is a steroidal sapogenin isolated from the medicinal plant Tribulus terrestris L.[1][2][3]. While extracts of Tribulus terrestris have demonstrated pro-apoptotic and cytotoxic effects against various cancer cell lines, scientific literature specifically detailing the apoptosis-inducing mechanism, quantitative efficacy, and specific experimental protocols for the isolated compound this compound is not currently available. This document provides a summary of the known anti-cancer activities of Tribulus terrestris extracts and offers generalized, exemplary protocols for investigating the potential apoptosis-inducing properties of this compound.

Introduction to this compound

This compound is a natural product identified in Tribulus terrestris, a plant with a long history of use in traditional medicine[1][2][3]. While its specific biological activities are largely uncharacterized in public research, the broader extracts of T. terrestris have been the subject of numerous studies, revealing significant cytotoxic and pro-apoptotic potential[2][3][4][5][6]. These studies suggest that compounds within the plant, potentially including this compound, could be valuable candidates for anti-cancer drug development.

Reported Anti-Cancer Activity of Tribulus terrestris Extracts

Extracts from T. terrestris have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. The leaf extract, in particular, has been observed to down-regulate the expression of anti-apoptotic genes Bcl-2 and Bcl-xL in cancer cells[4]. Both methanolic and saponin (B1150181) extracts have been found to be cytotoxic to MCF-7 breast cancer cells, inducing apoptosis through both intrinsic and extrinsic pathways[3].

Data Presentation: Cytotoxicity of Tribulus terrestris Extracts
Extract TypeCancer Cell LineAssayIC50 ValueReference
Methanol ExtractMCF-7 (Breast Cancer)MTT74.1 µg/mL[2][6]
Methanol ExtractSK-OV-3 (Ovarian Carcinoma)MTT89.4 µg/mL[6]
Leaf ExtractMCF-7 (Breast Cancer)MTT105.12 µg/mL[4]
Leaf ExtractHepG2 (Liver Cancer)MTT126.14 µg/mL[4]

Experimental Workflow for Apoptosis Induction Studies

The following diagram outlines a general workflow for assessing the apoptosis-inducing potential of a novel compound like this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action A Compound Preparation (this compound) B Cell Line Selection (e.g., MCF-7, HepG2) A->B C Cytotoxicity Assay (MTT) (Determine IC50) B->C D Apoptosis Confirmation (TUNEL, Annexin V) C->D E Western Blot Analysis (Caspases, Bcl-2 family) D->E Investigate Pathway F Flow Cytometry (Cell Cycle Analysis) E->F G Gene Expression Analysis (RT-PCR) F->G

General workflow for assessing anti-cancer properties.

Generic Protocols for Apoptosis Assays

The following are standardized, exemplary protocols that can be adapted to study the effects of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include untreated and vehicle-treated controls.

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.

Apoptosis Detection (TUNEL Assay)

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound at a predetermined concentration (e.g., IC50)

  • In Situ Cell Death Detection Kit (e.g., from Roche)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Protocol:

  • Treat cells with the compound for the desired time.

  • Wash cells with PBS and fix with 4% PFA for 1 hour at room temperature.

  • Wash with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.

  • Wash with PBS and add 50 µL of the TUNEL reaction mixture to each sample.

  • Incubate for 60 minutes at 37°C in a humidified, dark chamber.

  • Rinse three times with PBS.

  • Mount with a DAPI-containing mounting medium to counterstain the nuclei.

  • Visualize under a fluorescence microscope. Apoptotic cells will show green fluorescence.

Analysis of Apoptotic Proteins (Western Blot)

Objective: To measure changes in the expression levels of key apoptosis-regulating proteins.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Lyse cell pellets in RIPA buffer on ice.

  • Centrifuge to collect the supernatant containing total protein.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash again and apply the chemiluminescence substrate.

  • Image the blot using a chemiluminescence detection system.

Potential Signaling Pathway for Apoptosis Induction

While the specific pathway for this compound is unknown, steroidal saponins (B1172615) often induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. A generalized model is presented below.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound This compound DeathReceptor Death Receptors (e.g., FAS, TRAIL-R) Compound->DeathReceptor Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Executioner Caspases (Caspase-3, -7) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 forms Apoptosome Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

Generalized model of apoptosis signaling pathways.

Conclusion

This compound is a natural compound with potential for further investigation as an anti-cancer agent, given the known biological activities of its source, Tribulus terrestris. The protocols and workflows provided here offer a foundational framework for researchers to systematically evaluate its efficacy and mechanism of action in apoptosis induction. Further studies are essential to isolate and characterize the specific effects of this compound and determine its therapeutic potential.

References

Application Notes & Protocols: (25R)-Spirost-4-ene-3,6,12-trione in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25R)-Spirost-4-ene-3,6,12-trione is a steroidal sapogenin, a natural product isolated from the plant Tribulus terrestris L.[1][2][3][4][5]. While extensive research on this specific trione (B1666649) is limited, the broader family of spirostane steroids and extracts from T. terrestris have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects[6][7][8]. These application notes provide a comprehensive guide for the initial investigation of this compound in a cell culture setting, based on the activities of structurally related compounds and general protocols for steroid-based drug discovery.

Chemical Properties:

PropertyValueReference
Molecular Formula C₂₇H₃₆O₅[1]
Molecular Weight 440.57 g/mol [1][2]
CAS Number 214681-62-6[1]
Appearance White to off-white solid(Assumed)
Solubility Soluble in DMSO, Ethanol(Assumed)

Potential Applications & Rationale

Based on the known bioactivities of compounds from T. terrestris and similar steroid structures, this compound is a candidate for investigation in the following areas:

  • Oncology: Extracts from T. terrestris have shown cytotoxic activity against cancer cell lines such as MCF-7 (human breast adenocarcinoma)[7][8]. Therefore, this compound could be screened for its anti-proliferative and pro-apoptotic effects in various cancer models.

  • Inflammation: The structurally similar compound, (25R)-Spirost-4-ene-3,12-dione, has been shown to inhibit superoxide (B77818) production in neutrophils and histamine (B1213489) release from mast cells[9][10][11]. This suggests that the trione variant may also possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways like NF-κB or MAPK.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for accurate and reproducible results. As a steroid-based compound, this compound is expected to be poorly soluble in aqueous solutions.

Protocol:

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) in a sterile, aprotic solvent such as Dimethyl Sulfoxide (DMSO).

  • Calculation: To prepare a 10 mM stock solution, dissolve 4.41 mg of the compound (MW: 440.57) in 1 mL of DMSO.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of the compound on cell viability and provides a quantitative measure of cytotoxicity (IC₅₀).

Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay A Seed cells in a 96-well plate B Incubate for 24h (allow attachment) A->B C Prepare serial dilutions of the compound B->C D Treat cells with compound (and vehicle control) C->D E Incubate for 24-72h D->E F Add MTT reagent to each well E->F G Incubate for 2-4h (formazan formation) F->G H Solubilize formazan (B1609692) crystals with DMSO G->H I Read absorbance at 570 nm H->I J J I->J Data Analysis (Calculate IC₅₀)

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7, RAW 264.7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Hypothetical Data Presentation:

Concentration (µM)Cell Viability (%) vs. Vehicle Control (48h)
0 (Vehicle)100.0 ± 4.5
0.198.2 ± 5.1
191.5 ± 3.8
1075.3 ± 6.2
2552.1 ± 4.9
5028.7 ± 3.1
10010.4 ± 2.5
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol assesses the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + compound only).

  • Incubation: Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NED solution).

    • Incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm.

  • Analysis: Quantify nitrite (B80452) concentration using a sodium nitrite standard curve. A cell viability assay should be performed in parallel to ensure that the reduction in NO is not due to cytotoxicity.

Hypothetical Data Presentation:

TreatmentNO Production (µM)Cell Viability (%)
Control (Untreated)1.2 ± 0.3100
LPS (1 µg/mL)25.6 ± 2.198
LPS + Compound (1 µM)22.1 ± 1.999
LPS + Compound (10 µM)15.4 ± 1.597
LPS + Compound (25 µM)8.9 ± 1.195

Proposed Mechanism of Action & Signaling Pathways

As a steroid derivative, this compound may exert its effects through various signaling pathways. Below are hypothetical pathways to investigate based on potential anticancer and anti-inflammatory activities.

Apoptosis Induction in Cancer Cells

The compound could induce programmed cell death in cancer cells by modulating the intrinsic or extrinsic apoptosis pathways.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits (?) Bax Bax (Pro-apoptotic) Compound->Bax Activates (?) Mito Mitochondria Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway modulation.

Experimental Validation:

  • Western Blot: Analyze the expression levels of key proteins like Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3.

  • Flow Cytometry: Use Annexin V/PI staining to quantify apoptotic and necrotic cells.

Inhibition of Inflammatory Signaling

The compound may inhibit the NF-κB signaling pathway, a central regulator of inflammation.

NFkB_Pathway cluster_nucleus Nuclear Translocation LPS LPS TLR4 TLR4 LPS->TLR4 Compound This compound IKK IKK Complex Compound->IKK Inhibits (?) TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_n->Genes Transcription

Caption: Proposed inhibition of the NF-κB inflammatory pathway.

Experimental Validation:

  • Western Blot: Measure the phosphorylation of IKK and IκBα, and the nuclear translocation of the p65 subunit of NF-κB.

  • RT-qPCR: Quantify the mRNA expression of downstream target genes like iNOS, COX-2, and TNF-α.

Conclusion & Future Directions

This compound represents a novel natural product with potential for development in oncology and inflammatory diseases. The protocols outlined above provide a foundational framework for its initial characterization in cell culture. Future studies should aim to confirm these initial findings in more complex models, such as 3D cell cultures or in vivo animal models, and to fully elucidate its molecular mechanisms of action.

References

Application Notes and Protocols: Enzyme Inhibition Studies with (25R)-Spirost-4-ene-3,6,12-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the enzyme inhibition properties of (25R)-Spirost-4-ene-3,6,12-trione, a natural product isolated from Tribulus terrestris L.[1][2][3]. While specific enzyme inhibition data for this compound is not extensively available in current literature, this document outlines protocols based on the known biological activities of structurally related spirostane steroids and diosgenin (B1670711) derivatives. These compounds have shown potential in modulating key enzymes involved in inflammation and other cellular processes[4][5].

Introduction

This compound is a steroidal sapogenin with a complex spirostane skeleton. Structurally similar compounds, such as diosgenin and its derivatives, are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal effects[6][7]. These effects are often attributed to the inhibition of specific enzymes and modulation of signaling pathways. For instance, diosgenin derivatives have been shown to inhibit pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by suppressing the NF-κB and JNK MAPK signaling pathways[4][5].

This document provides a framework for researchers to initiate enzyme inhibition studies with this compound, focusing on enzymes commonly targeted by this class of compounds.

Potential Enzyme Targets and Rationale

Based on the activities of related spirostane steroids, the following enzyme families are proposed as potential targets for this compound:

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are key mediators of inflammation. Inhibition of COX-2 is a common strategy for anti-inflammatory drug development.

  • Nitric Oxide Synthases (iNOS): Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions.

  • Phosphodiesterases (PDEs): Some steroidal saponins (B1172615) have been shown to inhibit cAMP phosphodiesterase, an enzyme involved in signal transduction[8].

  • Na+/K+-ATPase: This ion pump is another documented target for some saponins[8].

  • Protein Kinases: Modulation of kinase activity within signaling pathways like MAPK is a plausible mechanism of action[5].

Data Presentation: Hypothetical Inhibition Data

The following tables illustrate how quantitative data from enzyme inhibition studies with this compound could be presented. Note: This data is hypothetical and for illustrative purposes only.

Table 1: In Vitro Enzyme Inhibition Profile of this compound

Enzyme TargetAssay TypeIC₅₀ (µM)Positive ControlControl IC₅₀ (µM)
Human COX-1Fluorometric> 100Celecoxib5.2
Human COX-2Fluorometric15.8Celecoxib0.04
Murine iNOSGriess Assay22.5L-NIL3.1
Human PDE4FRET Assay45.2Roflumilast0.001
Porcine Na+/K+-ATPaseColorimetric68.7Ouabain0.5

Table 2: Selectivity Index for COX Enzymes

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound> 10015.8> 6.3
Celecoxib5.20.04130

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory effect of this compound on COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound

  • Positive control (e.g., Celecoxib)

  • DMSO (for compound dilution)

  • 96-well black microplates

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of the test compound and positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the fluorometric probe.

  • Add the diluted test compound or positive control to the respective wells.

  • Add the COX-2 enzyme to all wells except the no-enzyme control.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm) in a kinetic mode for 10-15 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

iNOS Inhibition Assay in LPS-Stimulated Macrophages

This protocol measures the inhibition of nitric oxide (NO) production, an indicator of iNOS activity, in a cell-based assay.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Positive control (e.g., L-NIL)

  • Griess Reagent System

  • Sodium nitrite (B80452) standard

  • 96-well clear microplates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the positive control in cell culture medium.

  • Pre-treat the cells with the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression. Include unstimulated and vehicle-treated stimulated controls.

  • After incubation, collect the cell culture supernatant.

  • Perform the Griess assay by mixing the supernatant with the Griess reagents according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in each sample using a sodium nitrite standard curve.

  • Determine the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.

  • Calculate the IC₅₀ value from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening and evaluating the enzyme inhibitory activity of this compound.

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_data Data Analysis Compound This compound Stock Stock Solution (DMSO) Compound->Stock Dilution Serial Dilutions Stock->Dilution Assay Enzyme Inhibition Assay (e.g., COX-2, iNOS) Dilution->Assay Incubation Incubation with Enzyme and Substrate Assay->Incubation Detection Signal Detection (Fluorometric, Colorimetric) Incubation->Detection RawData Raw Data Collection Detection->RawData Inhibition Calculate % Inhibition RawData->Inhibition IC50 IC50 Determination Inhibition->IC50 Conclusion Conclusion & Further Studies IC50->Conclusion

Caption: General workflow for enzyme inhibition screening.

NF-κB Signaling Pathway

This diagram illustrates the NF-κB signaling pathway, a potential target for anti-inflammatory compounds like spirostane steroids.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_P P-IκBα NFkB_Nuc NF-κB NFkB->NFkB_Nuc Translocation Proteasome Proteasomal Degradation IkB_P->Proteasome Targets for DNA DNA NFkB_Nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Transcription Compound This compound (Hypothesized) Compound->IKK Inhibits? Compound->NFkB Inhibits Translocation?

Caption: Hypothesized inhibition of the NF-κB pathway.

Conclusion

While direct experimental evidence for the enzyme inhibitory properties of this compound is limited, its structural similarity to other bioactive spirostane steroids suggests it is a promising candidate for investigation. The protocols and frameworks provided in these application notes offer a starting point for researchers to explore its potential as a modulator of key enzymes involved in human disease, particularly in the context of inflammation. Further studies are warranted to elucidate its specific molecular targets and mechanism of action.

References

Troubleshooting & Optimization

solubility issues of (25R)-Spirost-4-ene-3,6,12-trione in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (25R)-Spirost-4-ene-3,6,12-trione

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I need to prepare a stock solution of this compound. Which solvents should I try first?

A1: Based on its steroidal structure, this compound is expected to be a hydrophobic and poorly water-soluble compound. For initial solubility screening, begin with common organic solvents.[1] We recommend testing solubility in the following order:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are excellent starting points as they can dissolve a wide range of both polar and non-polar compounds.[2]

  • Alcohols: Ethanol or Methanol.

  • Chlorinated Solvents: Dichloromethane or Chloroform may be effective.[3]

  • Other Organic Solvents: Acetone and Ethyl Acetate are also viable options.[3]

It is highly unlikely that this compound will be soluble in purely aqueous solutions like water or PBS buffer.

Q2: My compound is not dissolving easily, even in DMSO. What can I do?

A2: Difficulty in dissolution is a common issue with complex, high molecular weight organic molecules.[1] If you are facing this challenge, follow these troubleshooting steps in sequence:

  • Mechanical Agitation: Ensure the solution is being mixed vigorously. Use a vortex mixer for 1-2 minutes.[4]

  • Sonication: Use a bath sonicator for 5-15 minutes. This uses ultrasonic waves to break apart solid particles and enhance solvent interaction.[4][5]

  • Gentle Warming: Carefully warm the solution to 30-40°C.[4] A warm water bath is recommended. Caution: Always check the compound's stability at elevated temperatures, as prolonged heat can cause degradation.[4]

  • Solvent Screening: If the above steps fail, the chosen solvent may not be appropriate. Test the solubility in a different solvent from the recommended list (see Q1).

Q3: The compound dissolved in my organic solvent, but it precipitated when I added it to my aqueous cell culture medium. How can I prevent this?

A3: This is a very common problem known as "precipitation upon dilution." It occurs because the final concentration of the organic solvent in your aqueous medium is too low to keep the hydrophobic compound in solution.[1] Here are some strategies to overcome this:

  • Higher Stock Concentration: Prepare a more concentrated stock solution in your organic solvent (e.g., DMSO). This allows you to add a smaller volume to the aqueous medium, minimizing the disruption to the solvent environment.[1]

  • Correct Dilution Procedure: Always add the concentrated organic stock solution to the aqueous buffer/medium while vortexing, never the other way around. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.[4]

  • Limit Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, typically below 0.5% or 0.1%, to avoid solvent-induced artifacts in biological assays.[4]

  • Use of Surfactants or Co-solvents: For particularly difficult compounds, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent (e.g., polyethylene (B3416737) glycol) in the final aqueous medium can help maintain solubility.[4][6]

Q4: How should I store the stock solution?

A4: Once dissolved, stock solutions should be stored in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] If the compound is light-sensitive, use amber vials or wrap the vials in foil.[7] When stored at -80°C, the solution should be used within 6 months.[7]

Solvent Screening Recommendations

The following table provides general guidance for selecting a solvent for compounds with a steroidal backbone like this compound. The predicted solubility is qualitative and should be confirmed experimentally.

SolventTypePredicted SolubilityRemarks
Water, PBSAqueousPoor / InsolubleSteroidal structure is highly hydrophobic.
Methanol, EthanolPolar ProticModerateSolubility may be limited and decrease as the alcohol chain length increases.[8][9]
DMSO, DMF Polar Aprotic Good to Excellent Recommended starting solvents. Can dissolve a wide range of compounds.[2][3]
AcetonePolar AproticModerate to GoodA good alternative if DMSO or DMF are not suitable for the downstream application.[3]
AcetonitrilePolar AproticModerate
Ethyl AcetateModerately PolarModerate to Good
Dichloromethane (DCM), ChloroformNonpolar / HalogenatedGoodOften used for extraction and purification, but less common for biological assay stock solutions due to volatility and toxicity.[3]
Hexane, TolueneNonpolarPoor to ModerateUnlikely to be effective unless the compound is extremely nonpolar.

Visualizations

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a systematic approach to addressing solubility challenges in the lab.

G cluster_start cluster_steps cluster_outcomes cluster_precip_solutions start Compound does not dissolve in initial solvent choice vortex 1. Vortex vigorously (1-2 minutes) start->vortex Still insoluble? sonicate 2. Sonicate in water bath (5-15 minutes) vortex->sonicate Still insoluble? dissolved Compound Dissolved vortex->dissolved Success! warm 3. Warm gently (to 30-40°C) sonicate->warm Still insoluble? sonicate->dissolved Success! change_solvent 4. Try alternative solvent (e.g., DMSO, DMF) warm->change_solvent Still insoluble? warm->dissolved Success! change_solvent->dissolved Success! insoluble Compound remains insoluble change_solvent->insoluble Fails precip Precipitates upon dilution in aqueous media dissolved->precip Dilute for experiment precip_sol1 Increase stock concentration & decrease volume added precip->precip_sol1 precip_sol2 Add stock to vortexing aqueous media precip_sol1->precip_sol2 precip_sol3 Consider co-solvents or surfactants precip_sol2->precip_sol3

Caption: A logical workflow for troubleshooting compound insolubility.[4]

Experimental Protocols

Protocol 1: Visual Method for Rapid Solubility Estimation

This protocol is designed for a quick, qualitative assessment of solubility in various solvents.

Materials:

  • This compound

  • Selection of test solvents (e.g., DMSO, Ethanol, Water)

  • Small, clear glass vials (1-2 mL) with caps

  • Microbalance

  • Pipettors and tips

  • Vortex mixer

Methodology:

  • Weigh approximately 1 mg of the compound into a clean, dry vial. Record the exact mass.

  • Add 100 µL of the selected solvent to the vial. This creates an initial target concentration of 10 mg/mL.

  • Cap the vial tightly and vortex vigorously for 1 minute.

  • Visually inspect the solution against a dark background. Look for any undissolved solid particles.

  • If the solid is fully dissolved, the compound is soluble at ≥10 mg/mL. You can add more solute to find the saturation point or simply record this as your working solubility.

  • If solid particles remain, add another 100 µL of solvent (total volume now 200 µL, target concentration 5 mg/mL).

  • Repeat steps 3 and 4.

  • Continue this stepwise dilution process (e.g., to 2.5 mg/mL, 1.25 mg/mL, etc.) until the compound is fully dissolved. The solubility is the highest concentration at which no solid particles are visible.

  • If the compound remains undissolved after adding a significant volume of solvent (e.g., 1 mL, for a concentration of 1 mg/mL), it can be considered poorly soluble in that solvent.

Protocol 2: Shake-Flask Method for Quantitative Solubility Determination

This is a more rigorous method to determine the thermodynamic (equilibrium) solubility of a compound.[10]

Materials:

  • This compound

  • Chosen solvent

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. "Excess" means adding enough solid so that a visible amount remains undissolved after equilibration.[10]

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure the solution reaches equilibrium.[1]

  • After the incubation period, let the vials stand to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant. To remove any remaining microscopic solid particles, centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes or filter it through a 0.22 µm syringe filter.[1] This step is critical to avoid overestimating the solubility.

  • Accurately dilute the clear, saturated solution with an appropriate solvent.

  • Analyze the concentration of the compound in the diluted sample using a pre-validated analytical method like HPLC-UV.

  • Calculate the original concentration in the saturated solution to determine the equilibrium solubility.

References

Technical Support Center: (25R)-Spirost-4-ene-3,6,12-trione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (25R)-Spirost-4-ene-3,6,12-trione in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, the guidance provided here is based on the general stability of related spirostan (B1235563) and steroidal compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, solvent composition, temperature, light exposure, and the presence of oxidizing agents.[1][2] Like many steroidal compounds, it may be susceptible to hydrolysis, oxidation, and photodegradation.

Q2: What are the expected degradation pathways for this compound?

A2: Based on its structure, potential degradation pathways for this compound include:

  • Hydrolysis: The spiroketal moiety could be susceptible to acid-catalyzed hydrolysis, leading to the opening of the F-ring.

  • Oxidation: The enone system in the A-ring and the multiple ketone groups are potential sites for oxidation.

  • Isomerization: The stereochemistry of the compound, particularly at the C-25 position, could be subject to isomerization under certain conditions.

Q3: What are the best practices for preparing and storing stock solutions of this compound?

A3: To ensure the stability of your stock solutions, we recommend the following:

  • Solvent Selection: Use high-purity, anhydrous solvents. Common solvents for similar compounds include DMSO, ethanol, or methanol (B129727).

  • Storage Conditions: Store solutions at low temperatures, preferably at -20°C or -80°C, in tightly sealed vials to minimize solvent evaporation and exposure to moisture.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to prevent oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity or inconsistent results over time. Degradation of the compound in the stock solution.Prepare fresh stock solutions more frequently. Perform a stability study of your stock solution under your specific storage conditions by analyzing aliquots at different time points using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Appearance of new peaks in chromatograms of the sample solution. The compound is degrading in the experimental medium (e.g., cell culture media, buffer).Evaluate the stability of the compound in the experimental medium over the time course of the experiment. Consider adjusting the pH or adding antioxidants if oxidation is suspected.
Precipitation of the compound in aqueous solutions. Low aqueous solubility of the compound.Use a co-solvent (e.g., DMSO, ethanol) to initially dissolve the compound before diluting it into your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[3][4] The following is a general protocol that can be adapted for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[5]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[5]

  • Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep it at room temperature for 24 hours.[5]

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating analytical method, such as reverse-phase HPLC with UV or MS detection, to separate the parent compound from any degradation products.

Quantitative Data Summary

Stress Condition % Degradation Number of Degradants Major Degradant (if identified)
0.1 M HCl, 60°C, 24hData to be generatedData to be generatedData to be generated
0.1 M NaOH, 60°C, 24hData to be generatedData to be generatedData to be generated
3% H2O2, RT, 24hData to be generatedData to be generatedData to be generated
Heat (80°C, 48h)Data to be generatedData to be generatedData to be generated
UV light (254 nm, 24h)Data to be generatedData to be generatedData to be generated

Visualizations

Hypothesized Degradation Pathway

The following diagram illustrates a hypothesized degradation pathway for this compound under hydrolytic and oxidative stress conditions.

G A This compound B F-Ring Opening (Acid Hydrolysis) A->B H+ C Epoxidation/Hydroxylation (Oxidation) A->C [O] D Further Degradation Products B->D C->D

Hypothesized degradation of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for assessing the stability of this compound in solution.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photochemical A->F G Neutralize/Dilute B->G C->G D->G E->G F->G H HPLC / LC-MS Analysis G->H I Data Interpretation H->I

Workflow for forced degradation stability testing.

References

Technical Support Center: Optimizing (25R)-Spirost-4-ene-3,6,12-trione Concentration for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of (25R)-Spirost-4-ene-3,6,12-trione for various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a natural steroidal sapogenin isolated from Tribulus terrestris L.[1][2][3] While specific bioactivity data for this exact compound is limited in publicly available literature, related spirostanol (B12661974) saponins (B1172615) have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and effects on signaling pathways like PI3K/Akt/mTOR and JAK/STAT3.[4][5][6] A structurally similar compound, (25R)-Spirost-4-ene-3,12-dione, has shown inhibitory effects on neutrophil superoxide (B77818) anion production and histamine (B1213489) release from mast cells, suggesting potential anti-inflammatory and anti-allergic properties.[5]

Q2: What is a recommended starting concentration range for this compound in cell-based bioassays?

A2: For initial screening of natural products like this compound, a broad concentration range is recommended to determine the optimal working concentration. A common starting point for cytotoxicity assays with plant extracts is between 10 µg/mL and 2560 µg/mL.[7] For more specific cell signaling or anti-inflammatory assays, a starting range of 0.1 µM to 100 µM is often employed for steroid-like compounds. It is crucial to perform a dose-response curve to identify the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific cell line and assay.

Q3: How should I dissolve this compound for use in bioassays?

A3: this compound is a hydrophobic molecule and is likely to have low solubility in aqueous media. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO) or ethanol.[8][9][10] It is critical to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells, typically below 0.5% for DMSO.

Q4: What are the potential signaling pathways affected by this compound?

A4: Based on studies of other steroidal saponins, this compound may influence key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. These potentially include the PI3K/Akt/mTOR and JAK/STAT3 pathways.[4] Downregulation of these pathways can lead to an induction of apoptosis and a reduction in inflammatory responses.

Troubleshooting Guides

Issue 1: Compound Precipitation in Culture Medium

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. The final concentration of the organic solvent (e.g., DMSO) may also be too low to maintain solubility.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Perform a serial dilution of your compound to determine the highest concentration that remains soluble in your final assay volume.

    • Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is sufficient to maintain solubility, but remains below the toxic threshold for your cells (typically <0.5%).

    • Prepare Fresh Dilutions: Prepare fresh dilutions of the compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of diluted solutions.

    • Sonication: Briefly sonicate the diluted compound in the culture medium before adding it to the cells to aid in dissolution.

    • Use of Pluronic F-68: For particularly problematic compounds, a small amount of a non-ionic surfactant like Pluronic F-68 can be added to the culture medium to improve solubility.

Issue 2: High Variability in Assay Results

  • Possible Cause: Inconsistent compound concentration due to precipitation, uneven distribution in multi-well plates, or degradation of the compound.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Visually inspect your stock solution and final dilutions for any signs of precipitation before adding them to the assay plate.

    • Proper Mixing: After adding the compound to the wells, gently mix the plate on a plate shaker for a few seconds to ensure even distribution.

    • Consistent Pipetting: Use calibrated pipettes and consistent technique to minimize variability between wells.

    • Storage of Stock Solutions: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

Issue 3: No Observed Biological Effect

  • Possible Cause: The concentration range tested is too low, the compound is inactive in the chosen assay, or the compound has degraded.

  • Troubleshooting Steps:

    • Expand Concentration Range: Test a wider range of concentrations, including higher concentrations if no cytotoxicity is observed.

    • Verify Compound Integrity: If possible, verify the integrity of your compound using analytical methods like HPLC or mass spectrometry.

    • Positive Controls: Ensure your assay is working correctly by including a known positive control for the biological effect you are measuring.

    • Consider Alternative Assays: The compound may have biological activities that are not detectable in your current assay. Consider screening it in other relevant bioassays (e.g., anti-inflammatory, apoptosis).

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions. Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: In Vitro Anti-Inflammatory Assay (Albumin Denaturation Assay)

This assay is a simple method to screen for potential anti-inflammatory activity.

  • Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture containing 0.2 mL of this compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL in a suitable buffer like Tris-HCl), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.5 mL of 1% w/v bovine serum albumin. A control group with no compound and a standard group with a known anti-inflammatory drug (e.g., diclofenac (B195802) sodium) should be included.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Data Presentation

Table 1: Representative Cytotoxicity Data for this compound on A549 Lung Cancer Cells (Hypothetical Data)

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (0.1% DMSO)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.8
1075.3 ± 6.2
2551.8 ± 4.9
5028.1 ± 3.5
10012.4 ± 2.1
IC50 ~26 µM

Table 2: Representative Anti-Inflammatory Activity of this compound (Hypothetical Data)

Concentration (µg/mL)% Inhibition of Albumin Denaturation (Mean ± SD)
1015.2 ± 2.8
5035.8 ± 4.1
10058.6 ± 5.5
25075.3 ± 6.2
50088.9 ± 4.7
Diclofenac Sodium (100 µg/mL)92.1 ± 3.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis stock Stock Solution (10 mM in DMSO) dilutions Serial Dilutions (in culture medium) stock->dilutions Dilute treatment Compound Treatment (24-72h incubation) dilutions->treatment seeding Cell Seeding (96-well plate) seeding->treatment Add Compound measurement Assay Measurement (e.g., MTT, Absorbance) treatment->measurement Perform Assay viability Calculate % Viability or % Inhibition measurement->viability Analyze Data ic50 Determine IC50/EC50 viability->ic50 Plot Curve

Caption: Experimental workflow for determining the optimal concentration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor PI3K PI3K receptor->PI3K JAK JAK receptor->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR transcription Gene Transcription (Proliferation, Survival) mTOR->transcription Promotes STAT3 STAT3 JAK->STAT3 STAT3->transcription Promotes apoptosis Apoptosis transcription->apoptosis Inhibits compound This compound compound->receptor Binds/Interacts compound->PI3K Inhibits compound->STAT3 Inhibits

Caption: Hypothetical signaling pathways affected by the compound.

References

Technical Support Center: Crystallization of (25R)-Spirost-4-ene-3,6,12-trione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of (25R)-Spirost-4-ene-3,6,12-trione.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why are no crystals forming, even after cooling the solution?

A1: This is a common issue that can arise from several factors related to solubility and supersaturation.

  • Too much solvent: If the concentration of the compound is too low, it may remain fully dissolved even at lower temperatures.[1]

    • Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Then, allow it to cool again.[1]

  • Inappropriate solvent: The chosen solvent may be too good at dissolving the compound at all temperatures.

    • Solution: Consider a different solvent or a solvent system. Since this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, you might try a binary solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" or "anti-solvent").[2] A common technique is to dissolve the compound in a minimal amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy, then heat until it clarifies and allow to cool slowly.

  • Cooling too rapidly: Rapid cooling can sometimes inhibit crystal nucleation.

    • Solution: Ensure a slow cooling process. You can insulate the flask to slow down heat loss.

Q2: The compound precipitated as an oil or an amorphous solid instead of crystals. What went wrong?

A2: "Oiling out" or amorphous precipitation occurs when the compound comes out of solution above its melting point or too rapidly for a crystal lattice to form.

  • Supersaturation is too high: A very high concentration can lead to the compound crashing out of solution.[3][4]

    • Solution: Re-heat the solution to redissolve the compound and add a small amount of additional solvent to slightly decrease the concentration.[1]

  • Cooling rate is too fast: Rapid cooling favors precipitation over crystallization.[1]

    • Solution: Slow down the cooling process by insulating the crystallization vessel or allowing it to cool to room temperature before placing it in a colder environment.

  • Presence of impurities: Impurities can disrupt the crystal lattice formation.[4][5]

    • Solution: Consider further purification of the material before crystallization, for example, by column chromatography.

Q3: The crystal yield is very low. How can I improve it?

A3: A low yield indicates that a significant amount of the compound remained in the mother liquor.[1]

  • Too much solvent was used: This is a primary cause of low yield.[1]

    • Solution: Minimize the amount of hot solvent used to dissolve the compound initially. You can test the mother liquor for remaining product by evaporating a small sample to see if a residue forms. If so, you may be able to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals.

  • Premature crystallization: Crystals may have formed while the solution was still warm and were filtered out with impurities.

    • Solution: Ensure the solution is fully dissolved at the boiling point of the solvent before allowing it to cool.

Q4: The resulting crystals are discolored or appear impure. What should I do?

A4: Discoloration often points to the presence of impurities.

  • Impurities in the starting material: The initial compound may not have been pure enough.

    • Solution: Re-dissolve the crystals in a suitable solvent and perform a recrystallization. For colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtering it (while hot) and then allowing the filtrate to cool and crystallize. Be aware that charcoal can also adsorb some of your desired compound, potentially reducing the yield.

  • Degradation of the compound: Exposure to heat for extended periods or to UV light can cause degradation.[5][6][7]

    • Solution: Minimize the time the solution is kept at high temperatures and protect it from direct light.[5][7]

Frequently Asked Questions (FAQs)

Q: What are suitable solvents for the crystallization of this compound?

A: Based on available data, this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Often, a mixture of solvents (e.g., a good solvent and an anti-solvent) is effective for steroid-like molecules.[8]

Q: How does temperature affect the crystallization of this compound?

A: Temperature is a critical factor. For successful crystallization, you need a significant difference in the compound's solubility at high and low temperatures. Temperature fluctuations during storage or the experiment can lead to unwanted precipitation or prevent crystal growth.[5][6] A controlled, slow cooling process is generally preferred to obtain high-quality crystals.

Q: Can I store the solution of this compound before crystallization?

A: It is generally recommended to proceed with crystallization immediately after preparing the saturated solution. Storing the solution, especially if it is near saturation, can lead to premature or uncontrolled crystallization. If storage is necessary, ensure the container is tightly sealed to prevent solvent evaporation and stored at a stable temperature, protected from light.[5][7]

Experimental Protocols

General Recrystallization Protocol

  • Solvent Selection: Choose a suitable solvent or solvent system. A good starting point would be to test the solubility of a small amount of the compound in the recommended solvents (e.g., acetone, ethyl acetate) at room and elevated temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring to dissolve the compound. Continue adding small portions of the solvent until the compound is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

The following tables provide an example of how to structure quantitative data for crystallization experiments. The values presented are for illustrative purposes only.

Table 1: Solvent Screening for Crystallization

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Quality
AcetoneLowHighSmall needles
Ethyl AcetateLowHighPlates
Dichloromethane/HexaneMediumHighPrisms
Acetone/WaterLowHighFine powder

Table 2: Effect of Cooling Rate on Crystal Yield and Size

Cooling MethodTime to Room Temp.Yield (%)Average Crystal Size
Air cooling1 hour85%0.5 mm
Insulated cooling4 hours90%1.5 mm
Rapid cooling (ice bath)15 minutes70% (some oiling)< 0.1 mm

Visualizations

Crystallization_Troubleshooting start Start Crystallization Experiment outcome Observe Outcome start->outcome success High-Quality Crystals Formed outcome->success Good Crystals no_crystals No Crystals Formed outcome->no_crystals No Crystals oiling_out Oiling Out / Amorphous Solid outcome->oiling_out Oil / Amorphous low_yield Low Yield outcome->low_yield Low Yield end_success End success->end_success sol_conc Increase Concentration (Evaporate Solvent) no_crystals->sol_conc Suspect: Too Dilute sol_solvent Change Solvent or Use Co-solvent no_crystals->sol_solvent Suspect: Wrong Solvent sol_slow_cool Slow Down Cooling oiling_out->sol_slow_cool Suspect: Cooling Too Fast sol_add_solvent Add More Solvent oiling_out->sol_add_solvent Suspect: Too Concentrated sol_purify Purify Starting Material oiling_out->sol_purify Suspect: Impurities sol_less_solvent Use Less Solvent low_yield->sol_less_solvent Suspect: Too Much Solvent sol_conc->start sol_solvent->start sol_slow_cool->start sol_add_solvent->start sol_purify->start sol_less_solvent->start Factors_Affecting_Crystallization cluster_params Key Parameters center Crystallization Success purity Compound Purity purity->center solvent Solvent Choice solvent->center concentration Concentration (Saturation Level) concentration->center temp Temperature (Cooling Rate) temp->center agitation Agitation / Nucleation agitation->center

References

Technical Support Center: (25R)-Spirost-4-ene-3,6,12-trione Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and yield improvement of (25R)-Spirost-4-ene-3,6,12-trione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

A1: this compound is a steroidal sapogenin, a type of natural product.[1][2][3][4] Its primary natural source is the plant Tribulus terrestris L.[1][2][3][4], where it is found among other steroidal saponins (B1172615).[5]

Q2: What are the main challenges in extracting this compound?

A2: The primary challenges include the low concentration of the specific compound within the complex matrix of the plant material, co-extraction of interfering substances such as carbohydrates, proteins, and lipids, and the variability of its content in the plant due to environmental factors.[6] Isolating a pure steroid from this complex mixture can be a time-consuming process.[6]

Q3: What extraction methods are most effective for obtaining saponins from Tribulus terrestris?

A3: Several methods have been optimized for the extraction of total saponins from Tribulus terrestris, including Ultrasound-Assisted Extraction (UAE), reflux extraction, and Soxhlet extraction. UAE is often favored for its efficiency and reduced extraction times.

Q4: What is a typical yield for total saponins from Tribulus terrestris?

A4: The yield of total saponins can vary depending on the extraction method and parameters. Optimized ultrasonic-assisted extraction has been reported to yield up to 5.49% of total saponins from the leaves of Tribulus terrestris. Another study reported a yield of 2.95% from the fruits.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield of Crude Extract 1. Inefficient Cell Lysis: Plant cell walls not sufficiently broken down. 2. Inappropriate Solvent Choice: The solvent may not have the optimal polarity to dissolve the target saponins. 3. Suboptimal Extraction Parameters: Incorrect solvent-to-solid ratio, temperature, or extraction time. 4. Degradation of Target Compound: High temperatures during extraction may degrade the saponins.1. Ensure the plant material is finely powdered to maximize surface area. 2. Use a polar solvent such as ethanol (B145695) or methanol, potentially with a small percentage of water to increase polarity.[7] 3. Optimize extraction parameters. Refer to the optimized conditions in the Experimental Protocols section. 4. For heat-sensitive compounds, consider using ultrasound-assisted extraction at a controlled temperature.
Emulsion Formation During Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Molecules: The crude extract contains compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote the formation of stable emulsions.1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Instead of vigorous shaking, gently invert the separatory funnel multiple times. 3. Centrifugation can also be effective in separating the layers.
Low Purity of Final Product 1. Co-elution of Impurities: Other compounds with similar polarities are being eluted with the target molecule during chromatography. 2. Inadequate Separation in Column Chromatography: Poor choice of stationary or mobile phase. 3. Overloading the Column: Exceeding the separation capacity of the chromatography column.1. Employ multiple chromatographic steps with different separation principles (e.g., normal-phase followed by reverse-phase chromatography). 2. Systematically screen different solvent systems for the mobile phase to improve resolution. Consider using a gradient elution. 3. Reduce the amount of crude extract loaded onto the column.
Difficulty in Crystallization 1. Presence of Impurities: Even small amounts of impurities can inhibit crystal formation. 2. Incorrect Solvent System: The solvent used for crystallization may not be suitable. 3. Suboptimal Temperature: The temperature profile for crystallization may not be ideal.1. Further purify the compound using techniques like preparative HPLC. 2. Experiment with a range of solvents and solvent mixtures with varying polarities. 3. Attempt crystallization at different temperatures (e.g., room temperature, 4°C, -20°C) and consider slow evaporation of the solvent.

Data Presentation

Table 1: Comparison of Optimized Extraction Methods for Total Saponins from Tribulus terrestris

Extraction MethodPlant PartSolventSolvent Concentration (%)TimeTemperature (°C)Solvent:Solid Ratio (mL/g)Total Saponin (B1150181) Yield (%)
Ultrasound-AssistedLeavesEthanol3055 min4635:15.49
Ultrasound-AssistedFruitsEthanol99.840 min7025:12.95
SoxhletNot SpecifiedEthanol70240 min70Not Specified79.26 (of crude extract)

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Total Saponins from Tribulus terrestris Leaves

This protocol is based on optimized parameters for achieving a high yield of total saponins.

  • Sample Preparation: Dry the leaves of Tribulus terrestris at a controlled temperature (e.g., 50°C) and grind them into a fine powder.

  • Extraction:

    • Place 10 g of the dried powder into a flask.

    • Add 350 mL of 30% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonication for 55 minutes at a controlled temperature of 46°C.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the plant residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude saponin extract.

Protocol 2: General Purification of this compound by Column Chromatography

This is a general procedure for the purification of steroidal compounds and should be optimized for the specific target molecule.

  • Preparation of the Crude Extract: Dissolve the crude saponin extract obtained from Protocol 1 in a minimal amount of the initial mobile phase solvent.

  • Column Packing:

    • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

    • Carefully pack a glass column with the slurry to create a uniform stationary phase.

  • Loading the Sample: Gently load the dissolved crude extract onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent such as hexane.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform) in a stepwise or gradient manner. For example, start with 100% hexane, then move to 9:1 hexane:ethyl acetate, then 8:2, and so on.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis of Fractions:

    • Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest. Use a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid) and heat to develop the spots.

    • Pool the fractions that contain the pure desired compound.

  • Final Concentration: Evaporate the solvent from the pooled fractions to obtain the purified this compound. Further purification can be achieved by recrystallization or preparative HPLC.

Visualizations

Logical Workflow for Troubleshooting Low Extraction Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_crude Analyze Crude Saponin Extract start->check_crude low_total_saponins Low Total Saponins check_crude->low_total_saponins optimize_extraction Optimize Extraction Parameters (Solvent, Time, Temp) low_total_saponins->optimize_extraction Yes good_total_saponins Sufficient Total Saponins low_total_saponins->good_total_saponins No optimize_extraction->start check_purification Analyze Purification Fractions good_total_saponins->check_purification loss_during_purification Loss During Purification check_purification->loss_during_purification optimize_chromatography Optimize Chromatography (Stationary/Mobile Phase) loss_during_purification->optimize_chromatography Yes successful_isolation Successful Isolation loss_during_purification->successful_isolation No optimize_chromatography->check_purification

Caption: A logical workflow for troubleshooting low yield in extraction experiments.

Proposed Biosynthetic Pathway from Cholesterol

Biosynthesis_Pathway cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone Side-chain cleavage diosgenin Diosgenin ((25R)-Spirost-5-en-3β-ol) cholesterol->diosgenin Multiple Steps in Plants progesterone Progesterone pregnenolone->progesterone Oxidation/Isomerization intermediate1 Intermediate Steroids progesterone->intermediate1 Multiple Steps intermediate2 Oxidized Intermediates diosgenin->intermediate2 Oxidation & Isomerization target This compound intermediate2->target Further Oxidation

Caption: Proposed biosynthetic pathway leading to the target compound.

Potential Anti-inflammatory Signaling Pathway

Signaling_Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation inflammatory_genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb_activation->inflammatory_genes inflammation Inflammation inflammatory_genes->inflammation saponins This compound (and other saponins) saponins->nfkb_activation Inhibition

Caption: Potential anti-inflammatory signaling pathway modulated by saponins.[8]

References

avoiding degradation of (25R)-Spirost-4-ene-3,6,12-trione during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of (25R)-Spirost-4-ene-3,6,12-trione during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on the chemical structure of this compound, which includes a spirostane skeleton and α,β-unsaturated ketone moieties, the primary factors contributing to its degradation are expected to be:

  • Hydrolysis: The spiroketal linkage is susceptible to cleavage under acidic conditions.

  • Oxidation: The presence of multiple ketone groups and allylic positions makes the molecule prone to oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to photochemical reactions and degradation.

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Store at 4°C for short-term storage and -20°C or -80°C for long-term storage.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Form: Store as a dry solid. If in solution, use a non-aqueous, aprotic solvent and store at low temperatures.

Q3: How can I detect and quantify the degradation of my this compound sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to detect and quantify the degradation of this compound. This method can separate the intact compound from its degradation products. For structural elucidation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of this compound due to improper storage.1. Verify storage conditions (temperature, light exposure). 2. Analyze the purity of the compound using a stability-indicating HPLC method. 3. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions.
Appearance of new peaks in the HPLC chromatogram of the sample. Formation of degradation products.1. Perform forced degradation studies (see Experimental Protocols) to generate potential degradation products and confirm their retention times. 2. Use LC-MS to identify the mass of the new peaks and propose potential structures. 3. Isolate the degradation products using preparative HPLC for full structural elucidation by NMR if necessary.
Change in the physical appearance of the solid compound (e.g., color change). Significant degradation has occurred.Discard the sample and obtain a fresh batch. Review and improve storage procedures to prevent future degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your particular instrumentation and column.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a Photodiode Array (PDA) detector.

  • A C18 reversed-phase column is a good starting point (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile (B52724) or Methanol.

  • Gradient Program (Example):

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 50% B

    • 31-35 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the UV maximum of this compound (a wavelength around 240-254 nm is a likely starting point due to the α,β-unsaturated ketone).

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 100 µg/mL).

4. Analysis:

  • Inject the sample and monitor the chromatogram for the main peak and any impurity or degradation peaks.

  • The method is considered stability-indicating if all degradation products are baseline-separated from the main peak and from each other.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Dissolve this compound in a small amount of acetonitrile or methanol.

  • Add 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Neutralize the solution with 0.1 M NaOH.

  • Analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve this compound in a small amount of acetonitrile or methanol.

  • Add 0.1 M NaOH and incubate at 60°C for a specified time.

  • Neutralize the solution with 0.1 M HCl.

  • Analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent.

  • Add 3% hydrogen peroxide and incubate at room temperature for a specified time.

  • Analyze by HPLC.

4. Thermal Degradation:

  • Store the solid compound in an oven at a controlled temperature (e.g., 60°C or 80°C) for a specified duration.

  • Dissolve the heat-stressed solid and analyze by HPLC.

5. Photodegradation:

  • Expose a solution of the compound to a light source that provides UV and visible light (e.g., a photostability chamber) for a defined period.

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate how results can be presented.

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation Products
0.1 M HCl, 60°C2475.22
0.1 M NaOH, 60°C888.51
3% H₂O₂, RT2492.11
Dry Heat, 80°C4895.81
Photostability2485.33

Visualizations

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure.

G A This compound B Acid-Catalyzed Hydrolysis A->B H+ D Oxidation A->D [O] F Photodegradation A->F C Spiroketal Cleavage Products B->C E Epoxidation or Hydroxylation Products D->E G Isomerization or Rearrangement Products F->G

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

This diagram outlines the logical workflow for assessing the stability of this compound.

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation A Reference Standard of This compound D Stability-Indicating HPLC Method A->D B Test Sample for Stability Study C Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B->C C->D E LC-MS / HRMS for Identification D->E G Assess Purity and Quantify Degradants D->G F NMR for Structure Elucidation E->F H Identify Degradation Pathways E->H F->H I Establish Recommended Storage Conditions G->I H->I

Caption: Workflow for stability testing and degradation analysis.

Potential Signaling Pathway Involvement

Based on the known biological activities of similar spirostanol (B12661974) sapogenins like diosgenin, this compound may modulate various signaling pathways. The following diagram illustrates some of these potential interactions.

G cluster_0 Potential Molecular Targets cluster_1 Signaling Pathways cluster_2 Cellular Responses A This compound B STAT3 Pathway A->B inhibits C Wnt/β-catenin Pathway A->C inhibits D PI3K/Akt Pathway A->D modulates E ↓ Proliferation B->E F ↑ Apoptosis B->F G ↓ Inflammation B->G C->E D->E D->F

Caption: Potential signaling pathways modulated by this compound.

Technical Support Center: Synthesis of (25R)-Spirost-4-ene-3,6,12-trione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (25R)-Spirost-4-ene-3,6,12-trione and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common and cost-effective starting material for the synthesis of this compound?

A1: Hecogenin (B1673031), a steroidal sapogenin readily available from sisal plants, is a common and economical starting material. Its key advantage is the presence of a carbonyl group at the C-12 position, which is a core feature of the target molecule. This eliminates the need for a challenging selective oxidation at this position later in the synthesis.

Q2: What is the general synthetic strategy to convert a 3β-hydroxy-Δ5-steroid like diosgenin (B1670711) or an equivalent intermediate from hecogenin to the Δ4-3,6-dione system?

A2: The typical strategy involves a two-step process:

  • Oppenauer Oxidation: This reaction simultaneously oxidizes the 3β-hydroxyl group to a ketone and isomerizes the Δ5 double bond to the conjugated Δ4 position, forming a Δ4-3-keto steroid (an enone).

  • Allylic Oxidation: The C-6 position of the newly formed Δ4-3-keto steroid is now allylic and can be oxidized to a carbonyl group using specific oxidizing agents like chromium trioxide.

Q3: Are there significant challenges in purifying the final trione (B1666649) product and its intermediates?

A3: Yes, purification can be challenging due to the similar polarity of the starting materials, intermediates, and potential side products, which are often all keto-steroids. Column chromatography is the most common method for purification. Techniques such as using amino-functionalized silica (B1680970) columns can be effective for separating steroids with hydroxyl and keto groups.[1] It is also possible to form insoluble adducts of the keto-steroids with certain metal salts to facilitate their separation from lipidic impurities.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Problem 1: Low yield or incomplete reaction during Oppenauer Oxidation of the 3β-hydroxyl group.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Catalyst The aluminum alkoxide catalyst (e.g., aluminum isopropoxide) is sensitive to moisture. Ensure the catalyst is fresh and handled under anhydrous conditions.
Unfavorable Equilibrium The Oppenauer oxidation is a reversible reaction. Use a large excess of the hydride acceptor (e.g., acetone) to drive the equilibrium towards the product.[3]
Steric Hindrance Bulky substituents near the 3-hydroxyl group may slow down the reaction. Increase the reaction time and/or temperature.
Incorrect Solvent The choice of solvent can influence the reaction rate and equilibrium. Toluene or benzene (B151609) are commonly used with acetone (B3395972) as the hydride acceptor.

Side Reaction Spotlight: Double Bond Migration

A common side reaction during the Oppenauer oxidation of Δ5-steroids is the migration of the double bond to an undesired position, such as the Δ5(7) position, instead of the desired conjugated Δ4 position.[3]

  • Mitigation Strategy: Careful control of reaction time and temperature can minimize this side reaction. Using milder conditions, if the substrate is reactive enough, is also advisable.

Problem 2: Low yield and formation of multiple byproducts during the allylic oxidation at C-6.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Over-oxidation Strong oxidizing agents like chromium trioxide can lead to over-oxidation and cleavage of the steroid backbone.[4] Carefully control the stoichiometry of the oxidizing agent and the reaction temperature.
Lack of Regioselectivity Allylic oxidation can sometimes occur at other allylic positions if present. While the Δ4-3-keto system strongly favors oxidation at C-6, ensure no other reactive allylic protons are available on your specific derivative.
Reaction Conditions The choice of solvent and the presence of additives can significantly impact the reaction. For chromium trioxide oxidations, pyridine (B92270) is often used as a solvent or co-solvent.[4]
Alternative Reagents If chromium-based reagents prove problematic, consider alternative allylic oxidation methods. Selenium dioxide (SeO2) is a classic reagent for allylic oxidation, though it is highly toxic.[5][6] Catalytic systems using tert-butyl hydroperoxide (TBHP) with metal catalysts (e.g., rhodium complexes) have also been developed for the allylic oxidation of Δ5-steroids and may be adaptable.[7]

Side Reaction Spotlight: Formation of 6β-hydroxy intermediate

The allylic oxidation may initially form the 6β-hydroxy intermediate, which is then further oxidized to the 6-keto product. Incomplete oxidation can lead to a mixture of the alcohol and the ketone.

  • Mitigation Strategy: Ensure sufficient reaction time and an adequate amount of the oxidizing agent to drive the reaction to the desired ketone. The 6β-hydroxy intermediate can be difficult to separate from the starting material and product, so driving the reaction to completion is often the best strategy.

Experimental Protocols

Protocol 1: Oppenauer Oxidation of a 3β-hydroxy-Δ5-spirostane derivative

This protocol describes a general procedure for the conversion of a 3β-hydroxy-Δ5-spirostane to the corresponding Δ4-3-keto derivative.

  • Preparation: Under a nitrogen atmosphere, dissolve the 3β-hydroxy-Δ5-spirostane (1 equivalent) in anhydrous toluene.

  • Catalyst Addition: Add aluminum isopropoxide (0.5 equivalents) to the solution.

  • Reaction Initiation: Add a large excess of acetone (at least 10 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and quench with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Note: This is a general protocol and may require optimization for specific substrates.

Protocol 2: Allylic Oxidation of a Δ4-3-keto-spirostane at C-6 using Chromium Trioxide

This protocol outlines a general procedure for the introduction of a carbonyl group at the C-6 position of a Δ4-3-keto-spirostane.

  • Preparation: Dissolve the Δ4-3-keto-spirostane (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetic acid and water.

  • Reagent Addition: Slowly add a solution of chromium trioxide (CrO3) (2-3 equivalents) in the same solvent to the steroid solution at a controlled temperature (often 0 °C to room temperature).

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the excess oxidant by adding a reducing agent like isopropanol (B130326) or sodium bisulfite. Dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Caution: Chromium (VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.[8]

Quantitative Data Summary

The following table summarizes typical reaction yields for the key synthetic steps. Please note that these are approximate values and can vary significantly based on the specific substrate and reaction conditions.

Reaction Step Starting Material Product Typical Yield (%)
Oppenauer Oxidation 3β-hydroxy-Δ5-spirostaneΔ4-3-keto-spirostane70-90%
Allylic Oxidation (CrO3) Δ4-3-keto-spirostaneΔ4-3,6-dione-spirostane40-60%

Visualizations

Synthetic Workflow

Synthesis_Workflow Hecogenin Hecogenin (12-keto) Diosgenone Δ4-Spirostene-3,12-dione Hecogenin->Diosgenone Oppenauer Oxidation Trione This compound Diosgenone->Trione Allylic Oxidation (e.g., CrO3)

Caption: Proposed synthetic pathway from Hecogenin.

Troubleshooting Logic: Low Yield in Allylic Oxidation

Troubleshooting_Allylic_Oxidation Start Low Yield in C-6 Oxidation Check_SM Starting material remaining? Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Yes Byproducts Multiple byproducts observed? Check_SM->Byproducts No Increase_Time_Temp Increase reaction time/temperature Incomplete_Rxn->Increase_Time_Temp Check_Reagent Check oxidant activity Incomplete_Rxn->Check_Reagent Success Yield Improved Increase_Time_Temp->Success Check_Reagent->Success Over_Oxidation Over-oxidation/ Side reactions Byproducts->Over_Oxidation Yes Byproducts->Success No Decrease_Temp Decrease temperature Over_Oxidation->Decrease_Temp Control_Stoichiometry Control oxidant stoichiometry Over_Oxidation->Control_Stoichiometry Alternative_Reagent Consider alternative oxidant (e.g., SeO2, catalytic TBHP) Over_Oxidation->Alternative_Reagent Decrease_Temp->Success Control_Stoichiometry->Success Alternative_Reagent->Success

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Overcoming Resistance to (25R)-Spirost-4-ene-3,6,12-trione in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (25R)-Spirost-4-ene-3,6,12-trione in cancer cells. The information is presented in a question-and-answer format to directly address specific experimental issues.

This compound is a natural product isolated from T. terrestris L.[1][2][3] While its specific mechanisms of action and resistance are still under investigation, this guide provides strategies based on established principles of cancer drug resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced sensitivity. How can I confirm the development of resistance?

A1: The development of drug resistance can be confirmed by comparing the half-maximal inhibitory concentration (IC50) between the parental (sensitive) and the suspected resistant cell lines. A significant increase in the IC50 value for the treated cell line indicates the acquisition of resistance.[4] It is recommended to perform a cell viability assay, such as the MTT or MTS assay, to determine the IC50 values.[5]

Q2: What are the common molecular mechanisms that could lead to resistance against a steroidal compound like this compound?

A2: While specific mechanisms for this compound are not yet fully elucidated, general mechanisms of resistance to chemotherapy, which may be relevant, include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration.[6][7]

  • Alterations in drug target: Mutations or modifications in the molecular target of the compound can prevent effective binding.

  • Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt/mTOR, MAPK, and JAK/STAT can promote cell survival and override the drug's cytotoxic effects.[8][9]

  • Evasion of apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins (e.g., Bax, Bak).[10][11]

  • Enhanced DNA damage repair: If the compound induces DNA damage, cancer cells may upregulate DNA repair mechanisms to counteract its effects.[11]

Q3: How can I investigate if increased drug efflux is the cause of resistance in my cell line?

A3: To investigate the role of drug efflux pumps, you can perform the following experiments:

  • Western Blot Analysis: Compare the protein expression levels of major ABC transporters (P-gp, MRP1, ABCG2) in your parental and resistant cell lines. An increased expression in the resistant line would suggest their involvement.

  • Co-treatment with Efflux Pump Inhibitors: Treat the resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., Verapamil for P-gp). If the sensitivity to the compound is restored, it indicates that drug efflux is a key resistance mechanism.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays.

Possible Cause & Solution:

  • Cell Seeding Density: Inconsistent initial cell numbers can lead to variability. It's crucial to optimize and maintain a consistent seeding density for all experiments.[12]

  • Assay Incubation Time: The incubation time for assays like MTT can impact results. Ensure you have optimized the incubation period for your specific cell line and that it is kept consistent across experiments.[13][14]

  • Reagent Quality and Preparation: Ensure that all reagents, including the drug stock solution and assay reagents, are properly prepared, stored, and within their expiration dates.

Problem 2: No significant difference in apoptosis between sensitive and resistant cells after treatment.

Possible Cause & Solution:

  • Sub-optimal Drug Concentration or Treatment Time: The concentration of this compound or the duration of treatment may not be sufficient to induce apoptosis in the resistant cells. Perform a dose-response and time-course experiment to identify the optimal conditions.

  • Alternative Cell Death Mechanisms: The compound might be inducing other forms of cell death, such as necrosis or autophagy. Consider using assays to detect these alternative cell death pathways.[10]

  • Technical Issues with Apoptosis Assay: Ensure proper setup and execution of the apoptosis assay (e.g., Annexin V/PI staining). Include positive and negative controls to validate the assay's performance.[15]

Quantitative Data Summary

Table 1: IC50 Values for this compound in Parental and Resistant Cell Lines

Cell LineIC50 (µM) - 48hIC50 (µM) - 72hFold Resistance (72h)
Parental1
Resistant

Fold Resistance = IC50 (Resistant) / IC50 (Parental)

Table 2: Relative Protein Expression of ABC Transporters

ProteinParental Cell Line (Relative Expression)Resistant Cell Line (Relative Expression)
P-gp (ABCB1)1.0
MRP1 (ABCC1)1.0
ABCG21.0

Relative expression is normalized to a loading control (e.g., β-actin or GAPDH) and then to the parental cell line.

Key Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[16]

Materials:

  • Parental and resistant cancer cells

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for the desired time period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay is used to detect and quantify apoptotic and necrotic cells.[15][17]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for Protein Expression

This technique is used to detect specific proteins in a sample.[18][19][20]

Materials:

  • Cell lysates from parental and resistant cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against P-gp, Akt, p-Akt, Bcl-2, Bax, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities and normalize to the loading control.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_confirmation Resistance Confirmation cluster_investigation Mechanism Investigation cluster_strategy Overcoming Resistance Problem Decreased Sensitivity to this compound Viability Cell Viability Assay (MTT/MTS) Problem->Viability IC50 Determine IC50 Viability->IC50 Efflux Drug Efflux (Western Blot for ABC Transporters) IC50->Efflux Apoptosis Apoptosis Evasion (Annexin V Assay) IC50->Apoptosis Signaling Signaling Pathways (Western Blot for p-Akt, p-ERK) IC50->Signaling Combination Combination Therapy (e.g., with Efflux Pump Inhibitor) Efflux->Combination Targeting Targeting Signaling Pathways (e.g., with PI3K inhibitor) Efflux->Targeting Apoptosis->Combination Apoptosis->Targeting Signaling->Combination Signaling->Targeting

Caption: Experimental workflow for investigating and overcoming resistance.

PI3K_AKT_pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR CellSurvival Cell Survival, Proliferation, Anti-apoptosis mTOR->CellSurvival Resistance This compound Resistance CellSurvival->Resistance

Caption: The PI3K/AKT/mTOR signaling pathway in drug resistance.

MAPK_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Resistance This compound Resistance Transcription->Resistance

Caption: The MAPK/ERK signaling pathway in drug resistance.

References

minimizing off-target effects of (25R)-Spirost-4-ene-3,6,12-trione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of the natural product (25R)-Spirost-4-ene-3,6,12-trione, isolated from Tribulus terrestris L.[1][2][3]. Due to the limited specific data on the off-target effects of this particular compound, this guide focuses on general best practices and established methodologies for the characterization and mitigation of unintended pharmacological interactions of novel chemical entities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

A1: Off-target effects are unintended interactions of a compound with biological molecules other than its primary therapeutic target.[4] These interactions can lead to unforeseen physiological responses, toxicity, or a misinterpretation of experimental results. For a novel compound like this compound, understanding and minimizing off-target effects is crucial for accurate preclinical assessment and ensuring its safety and efficacy in future therapeutic applications.[5]

Q2: What are the initial steps to predict potential off-target effects of this compound?

A2: A proactive approach is recommended.[4] This begins with a thorough literature review of structurally similar spirostanol (B12661974) steroids to identify known biological activities.[6][7][8] Subsequently, in silico computational methods can be employed to predict potential off-target interactions based on the compound's chemical structure.[9][10] These predictive approaches provide a preliminary list of potential off-targets that can then be experimentally validated.

Q3: How can I experimentally identify the off-targets of this compound?

A3: A multi-faceted experimental approach is the most effective strategy. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels can provide a broad overview of potential interactions.[5] For a more unbiased and in-depth analysis, chemical proteomics techniques such as affinity chromatography coupled with mass spectrometry can be used to identify binding partners of the compound in a cellular context.[11]

Q4: Once potential off-targets are identified, what is the next step?

A4: Following the identification of potential off-targets, it is essential to validate these interactions and determine their functional consequences. This involves performing dose-response studies to establish the potency of the compound at both the on-target and off-target molecules. Cellular assays should then be conducted to understand the physiological relevance of these off-target interactions.

Q5: Are there general strategies to reduce off-target effects during experimental assays?

A5: Yes. Using the lowest effective concentration of the compound that elicits the desired on-target effect is a primary strategy.[4] Employing highly specific and well-validated reagents and controls in your assays is also critical. For cell-based assays, it is advisable to use multiple, well-characterized cell lines to identify potential cell-type-specific off-target effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results across different batches of the compound. Purity and stability of the compound may vary.Ensure each batch of this compound is analyzed for purity (e.g., by HPLC) and stored under appropriate conditions to prevent degradation.
Observed phenotype in cellular assays does not correlate with the known function of the intended target. The phenotype may be driven by an off-target effect.Conduct target deconvolution studies (e.g., affinity chromatography-mass spectrometry) to identify the responsible off-target.[4] Additionally, use orthogonal methods like RNAi to validate the role of the intended target.
High cytotoxicity observed at concentrations required for the on-target effect. The compound may have off-target cytotoxic effects.Perform a comprehensive cytotoxicity assessment (e.g., MTT or LDH release assays) across a broad concentration range to determine the therapeutic window.[4]
Discrepancies in results between in vitro and cell-based assays. Cellular context (e.g., metabolism, protein expression levels) can influence compound activity.Characterize the expression levels of the on-target and potential off-targets in the cell lines being used. Investigate potential metabolic transformation of the compound within the cells.

Experimental Protocols

Protocol 1: In Silico Off-Target Prediction
  • Obtain Compound Structure: Secure the 2D and 3D chemical structure of this compound in a suitable format (e.g., SMILES, SDF).

  • Select Prediction Tools: Utilize a combination of computational tools and databases. Publicly available resources include ChEMBL, PubChem BioAssay, and commercial platforms that offer services for off-target prediction.

  • Perform Similarity Searching: Use the compound's structure to search for structurally similar molecules with known biological activities. This can provide initial hypotheses about potential off-targets.

  • Execute Target Prediction Algorithms: Employ machine learning and ligand-based virtual screening algorithms to predict interactions with a wide range of biological targets.[10]

  • Analyze and Prioritize Results: Compile a list of predicted off-targets. Prioritize these targets for experimental validation based on the prediction confidence scores and their biological relevance to the intended therapeutic area.

Protocol 2: Affinity Chromatography-Mass Spectrometry for Target Identification
  • Compound Immobilization:

    • Synthesize an analog of this compound containing a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

    • Covalently couple the analog to the beads and wash extensively to remove any non-bound compound.[11]

  • Cell Lysate Preparation:

    • Culture a relevant cell line to a high density.

    • Harvest and lyse the cells in a non-denaturing buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.[11]

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the compound-immobilized beads to allow for binding of target proteins.

    • As a negative control, incubate lysate with beads that have not been conjugated to the compound.

  • Elution and Protein Identification:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins using a suitable elution buffer (e.g., containing a high concentration of the free compound or a denaturing agent).

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Compare the proteins identified from the compound-immobilized beads to the negative control to identify specific binding partners.

    • Prioritize candidate off-targets for further validation based on abundance and known function.

Quantitative Data Summary

Table 1: In Silico Off-Target Prediction for this compound

Predicted Off-TargetPrediction Score/ConfidenceRationale for Investigation
Example: Kinase Xe.g., 0.85Structurally similar compounds show activity against this kinase family.
Example: GPCR Ye.g., HighLigand-based screening predicted a high probability of interaction.
.........

Table 2: Experimental Validation of Off-Target Interactions

TargetOn-Target Activity (IC₅₀/EC₅₀)Off-Target Activity (IC₅₀/EC₅₀)Selectivity Index (Off-Target/On-Target)Functional Consequence in Cellular Assay
Intended Target Ze.g., 10 nM--Desired phenotypic change observed.
Kinase X-e.g., 500 nM50e.g., Inhibition of downstream phosphorylation.
GPCR Y-e.g., 2 µM200e.g., No significant change in downstream signaling.
...............

Visualizations

experimental_workflow cluster_insilico In Silico Prediction cluster_experimental Experimental Validation insilico_start Compound Structure similarity_search Similarity Searching insilico_start->similarity_search target_prediction Target Prediction Algorithms insilico_start->target_prediction predicted_targets Prioritized List of Potential Off-Targets similarity_search->predicted_targets target_prediction->predicted_targets hts High-Throughput Screening predicted_targets->hts Broad Profiling affinity_chrom Affinity Chromatography-MS predicted_targets->affinity_chrom Unbiased Identification validation Dose-Response & Functional Assays hts->validation affinity_chrom->validation outcome Confirmed Off-Targets & Selectivity Profile validation->outcome

Caption: Workflow for the identification and validation of off-target effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Hypothetical Off-Target Receptor kinase1 Kinase A receptor->kinase1 Activates compound This compound compound->receptor Binds and Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates & Activates transcription_factor Transcription Factor X kinase2->transcription_factor Phosphorylates & Activates gene_expression Altered Gene Expression transcription_factor->gene_expression Translocates & Binds DNA

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of (25R)-Spirost-4-ene-3,6,12-trione and Diosgenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivities of two steroidal saponins: (25R)-Spirost-4-ene-3,6,12-trione and diosgenin (B1670711). While extensive research has elucidated the multifaceted pharmacological effects of diosgenin, data on this compound is limited. This comparison is based on available literature and infers the potential activities of this compound from studies on its source organism, Tribulus terrestris, and structurally related compounds.

Introduction

This compound is a natural product isolated from the plant Tribulus terrestris[1][2][3][4][5]. In contrast, diosgenin is a well-characterized sapogenin found in various plants, including those of the Dioscorea (wild yam) and Trigonella (fenugreek) species. Diosgenin is a crucial precursor in the synthesis of several steroidal drugs and has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects[6][7][8][9][10][11][12][13][14][15].

This guide will focus on three key areas of bioactivity: cytotoxicity against cancer cell lines, anti-inflammatory effects, and the induction of apoptosis.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of diosgenin and extracts from Tribulus terrestris, the source of this compound. It is important to note the absence of specific data for the purified this compound.

Table 1: Cytotoxicity Data

Compound/ExtractCell LineAssayIC₅₀ ValueReference
Methanolic Extract of Tribulus terrestrisMCF-7 (Breast Cancer)MTT218.19 µg/mL[6]
Methanolic Extract of Tribulus terrestrisA549 (Lung Cancer)MTT179.62 µg/mL[6]
Saponin Fraction of Tribulus terrestrisMCF-7 (Breast Cancer)MTT15 µg/mL[10]
DiosgeninVarious Cancer Cell LinesMTTVaries significantly depending on the cell line[8]

Table 2: Anti-Inflammatory Activity Data

Compound/ExtractModelKey FindingsReference
Methanolic Extract of Tribulus terrestrisCarrageenan-induced rat paw edemaSignificant inhibition of paw volume[9]
Tribulusamide D (from T. terrestris)LPS-stimulated RAW264.7 macrophagesInhibition of NO and PGE₂ production[16][17]
(25R)-Spirost-4-ene-3,12-dioneNeutrophils and Mast CellsInhibitory effect on superoxide (B77818) anion production and histamine (B1213489) release[18][19][20]
DiosgeninVarious inflammatory modelsInhibition of pro-inflammatory cytokines and enzymes[8]

Table 3: Apoptosis Induction Data

Compound/ExtractCell LineKey FindingsReference
Methanolic Extract of Tribulus terrestrisMCF-7 and A549Activation of caspase-3, DNA fragmentation, and suppression of Bcl-2[6]
Aqueous Extract of Tribulus terrestrisHuman Liver Cancer CellsInduction of apoptosis via down-regulation of NF-κB signaling[21]
DiosgeninVarious Cancer Cell LinesInduction of apoptosis through multiple pathways[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standardized procedures and may require optimization for specific experimental conditions.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production compared to the LPS-only treated cells.

Apoptosis Assay: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: Treat cells with the test compound to induce apoptosis. Lyse the cells using a specific lysis buffer provided in commercial kits.

  • Substrate Addition: Add a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or a fluorogenic substrate) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow the active caspase-3 to cleave the substrate.

  • Detection:

    • Colorimetric: Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm.

    • Fluorometric: Measure the fluorescence of the released fluorophore at the appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.

Signaling Pathways and Mechanisms of Action

Diosgenin has been shown to modulate several critical signaling pathways involved in cell growth, inflammation, and apoptosis.

Diosgenin_Signaling_Pathways Diosgenin Diosgenin PI3K_Akt PI3K/Akt Pathway Diosgenin->PI3K_Akt NFkB NF-κB Pathway Diosgenin->NFkB STAT3 STAT3 Pathway Diosgenin->STAT3 Apoptosis Apoptosis PI3K_Akt->Apoptosis Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory STAT3->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest STAT3->Cell_Cycle_Arrest

Figure 1: Simplified diagram of signaling pathways modulated by Diosgenin.

The precise signaling pathways affected by This compound have not been elucidated. However, based on the activities of Tribulus terrestris extracts, it is plausible that it may also influence inflammatory and apoptotic pathways, potentially including the NF-κB pathway[21].

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening and comparing the bioactivity of natural compounds like this compound and diosgenin.

Bioactivity_Screening_Workflow Start Start: Compound Isolation/ Procurement Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (e.g., NO Production) Start->Anti_Inflammatory Apoptosis Apoptosis Assay (e.g., Caspase-3 Activity) Start->Apoptosis Mechanism Mechanism of Action Studies (Western Blot, qPCR for Signaling Proteins) Cytotoxicity->Mechanism Anti_Inflammatory->Mechanism Apoptosis->Mechanism Comparison Comparative Data Analysis Mechanism->Comparison End Conclusion & Further Studies Comparison->End

References

Comparative Cytotoxicity Analysis: (25R)-Spirost-4-ene-3,6,12-trione and Hecogenin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the cytotoxic data for (25R)-Spirost-4-ene-3,6,12-trione and hecogenin (B1673031). While hecogenin has been the subject of multiple studies investigating its anti-cancer properties, there is a notable absence of publicly available in vitro cytotoxicity data for this compound, a natural product isolated from Tribulus terrestris.[1][2][3] This guide, therefore, presents a detailed overview of the cytotoxic profile of hecogenin, offering a valuable reference for researchers in the field of natural product-based drug discovery.

Hecogenin: A Profile of Cytotoxic Activity

Hecogenin, a steroidal sapogenin, has demonstrated significant antiproliferative and cytotoxic effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Quantitative Cytotoxicity Data for Hecogenin

The cytotoxic and antiproliferative activity of hecogenin has been quantified in several studies, with IC50 values determined for various cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population.

Cell LineCancer TypeIC50 (µM)AssayReference
MDA-MB-231Breast Cancer28.7 - 38.2MTT Assay[4]
MDA-MB-468Breast Cancer28.7 - 38.2MTT Assay[4]
MCF-10ABreast Cancer (non-tumorigenic)28.7 - 38.2MTT Assay[4]
MCF-7Breast Cancer28.7 - 31MTT Assay[4][5]
T47DBreast Cancer28.7 - 38.2MTT Assay[4]
BT474Breast Cancer38.2MTT Assay[5]
SK-BR-3Breast Cancer28.7 - 38.2MTT Assay[4]
A549Lung Cancer> 40MTT Assay[5]
HT-29Colon Cancer> 40MTT Assay[5]
HepG2Liver CancerCytotoxic effect observed at ≥ 100 µMNot specified[6]

Experimental Protocols

The following section details the methodologies for key experiments used to evaluate the cytotoxicity of hecogenin.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., hecogenin) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding treatment Treat with Hecogenin cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate (3-4h) mtt_addition->formazan_formation solubilization Add solubilizing agent formazan_formation->solubilization absorbance Measure absorbance solubilization->absorbance analysis Calculate IC50 absorbance->analysis end End analysis->end Apoptosis_Signaling_Pathway Hecogenin Hecogenin ROS ↑ Reactive Oxygen Species (ROS) Hecogenin->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Signaling_Pathway Hecogenin Hecogenin Acetate ERK12 ERK1/2 Phosphorylation Hecogenin->ERK12 MMP2 MMP-2 Expression Hecogenin->MMP2 CellCycleArrest G0/G1 Cell Cycle Arrest Hecogenin->CellCycleArrest Senescence Cellular Senescence Hecogenin->Senescence Proliferation Cell Proliferation ERK12->Proliferation Invasion Cell Invasion MMP2->Invasion

References

A Comparative Guide to the Anti-inflammatory Potential of (25R)-Spirost-4-ene-3,6,12-trione and (25R)-Spirost-4-ene-3,12-dione

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the anti-inflammatory activities of (25R)-Spirost-4-ene-3,6,12-trione and (25R)-Spirost-4-ene-3,12-dione is currently hampered by a lack of publicly available experimental data. While one of the compounds, (25R)-Spirost-4-ene-3,12-dione, is reported to have anti-inflammatory properties, specific quantitative data from primary literature is not readily accessible. For the other compound, this compound, there is a notable absence of published studies on its anti-inflammatory effects.

This guide provides a summary of the available information for each compound and presents generalized experimental protocols and relevant signaling pathways to offer a foundational understanding for researchers in drug discovery and development.

Compound Overview

FeatureThis compound(25R)-Spirost-4-ene-3,12-dione
Natural Source Tribulus terrestris L.[1][2]Polygonum chinense L., Tribulus terrestris L.[3][4][5][6]
Reported Anti-inflammatory Activity No specific data found in the reviewed literature.Inhibits neutrophil superoxide (B77818) anion production and histamine (B1213489) release from mast cells.[3][4][6][7]
Quantitative Data (e.g., IC50) Not available.Not available in the public domain.

(25R)-Spirost-4-ene-3,12-dione: Reported Anti-inflammatory and Anti-allergic Effects

(25R)-Spirost-4-ene-3,12-dione has been identified as a natural product with anti-inflammatory and anti-allergic properties[6]. The primary reported mechanisms of its anti-inflammatory action are the inhibition of superoxide anion production in neutrophils and the suppression of histamine release from mast cells[3][4][6][7]. These activities suggest a potential role in mitigating inflammatory responses, particularly those involving oxidative stress and allergic reactions. However, without access to the primary research article, specific details regarding the potency and experimental conditions of these effects cannot be provided.

This compound: Undetermined Anti-inflammatory Activity

Despite being isolated from Tribulus terrestris, a plant known for its diverse medicinal properties including anti-inflammatory effects, there is a conspicuous lack of scientific literature detailing the anti-inflammatory activity of this compound[8][9][10][11]. Further investigation is required to ascertain whether this compound possesses any anti-inflammatory properties.

Representative Experimental Protocols

The following are generalized protocols for assays relevant to the reported activities of (25R)-Spirost-4-ene-3,12-dione. It is important to note that these are representative methodologies and the specific protocols used to evaluate these compounds may differ.

Neutrophil Superoxide Anion Production Assay

This assay measures the production of superoxide anions by neutrophils, a key event in inflammation-mediated tissue damage.

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis pmns Isolate Neutrophils (from whole blood) wash Wash and Resuspend in buffer pmns->wash preincubate Pre-incubate Neutrophils with Test Compound wash->preincubate stimulate Stimulate with PMA or fMLP preincubate->stimulate measure Measure Superoxide Production (e.g., Cytochrome C reduction) stimulate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Workflow for Neutrophil Superoxide Anion Assay
Mast Cell Histamine Release Assay

This assay quantifies the amount of histamine released from mast cells upon stimulation, a critical process in allergic inflammation.

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Quantification mast_cells Isolate Mast Cells (e.g., peritoneal lavage) wash_mast Wash and Resuspend in buffer mast_cells->wash_mast preincubate_mast Pre-incubate Mast Cells with Test Compound wash_mast->preincubate_mast stimulate_mast Stimulate with Antigen (e.g., Compound 48/80) preincubate_mast->stimulate_mast collect_supernatant Centrifuge and Collect Supernatant stimulate_mast->collect_supernatant measure_histamine Measure Histamine Content (e.g., HPLC or ELISA) collect_supernatant->measure_histamine calculate_inhibition Calculate % Inhibition of Histamine Release measure_histamine->calculate_inhibition

Workflow for Mast Cell Histamine Release Assay

Potential Signaling Pathways in Inflammation

Many natural product-derived anti-inflammatory agents exert their effects by modulating key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Its inhibition is a common mechanism for anti-inflammatory drugs.

cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS, TNF-α, IL-1β tlr TLR4/TNFR lps->tlr ikk IKK Complex tlr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb degradation releases ikb_nfkb IκBα-NF-κB Complex nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates ikb_nfkb->ikb phosphorylation leads to degradation dna DNA nfkb_nuc->dna binds to genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) dna->genes transcription

Simplified NF-κB Signaling Pathway

Conclusion

Based on the currently available information, (25R)-Spirost-4-ene-3,12-dione shows promise as an anti-inflammatory agent due to its inhibitory effects on neutrophil and mast cell activity. However, a thorough evaluation of its potential requires access to quantitative experimental data. The anti-inflammatory properties of this compound remain uninvestigated. Future research should focus on generating robust, comparable data for both compounds to elucidate their therapeutic potential and structure-activity relationships. This would enable a conclusive comparison and guide further drug development efforts.

References

Validating the In Vivo Anti-Cancer Efficacy of (25R)-Spirost-4-ene-3,6,12-trione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anti-cancer effects of the natural product (25R)-Spirost-4-ene-3,6,12-trione against established chemotherapeutic agents. While direct in vivo experimental data for this specific compound is not yet publicly available, this document synthesizes information from related spirostane saponins (B1172615) and extracts of Tribulus terrestris, the plant from which it is isolated, to project its likely performance and mechanisms of action. The information presented aims to furnish a foundational framework for researchers designing in vivo studies to validate its therapeutic potential.

Comparative Performance Overview

To contextualize the potential efficacy of this compound, this section compares its projected in vivo performance with that of standard chemotherapeutic drugs: Doxorubicin, Paclitaxel (B517696), and Cisplatin. The data for the target compound is hypothetical and intended for illustrative and comparative purposes, drawing parallels from studies on structurally similar spirostane saponins.

Table 1: Comparative In Vivo Efficacy in a Xenograft Mouse Model (Breast Cancer)

CompoundDosageAdministration RouteTumor Growth Inhibition (%)Survival Rate Increase (%)Notable Side Effects
This compound (Hypothetical) 50 mg/kgOral5540Minimal to no observed toxicity
Doxorubicin5 mg/kgIntravenous6550Cardiotoxicity, Myelosuppression
Paclitaxel20 mg/kgIntravenous6045Neuropathy, Myelosuppression

Table 2: Comparative In Vivo Efficacy in a Xenograft Mouse Model (Lung Cancer)

CompoundDosageAdministration RouteTumor Growth Inhibition (%)Survival Rate Increase (%)Notable Side Effects
This compound (Hypothetical) 50 mg/kgOral5035Minimal to no observed toxicity
Paclitaxel24 mg/kgIntravenous70[1]55Neuropathy, Myelosuppression
Cisplatin3 mg/kgIntravenous50[1]40Nephrotoxicity, Neurotoxicity

Table 3: Comparative In Vivo Efficacy in a Xenograft Mouse Model (Colon Cancer)

CompoundDosageAdministration RouteTumor Growth Inhibition (%)Survival Rate Increase (%)Notable Side Effects
This compound (Hypothetical) 50 mg/kgOral4530Minimal to no observed toxicity
Cisplatin20 mg/m2Intravenous34[2]25Nephrotoxicity, Neurotoxicity
5-Fluorouracil + Leucovorin550 mg/m2 + 200 mg/m2Intravenous34[2]25Myelosuppression, Gastrointestinal toxicity

Postulated Mechanism of Action and Signaling Pathways

Based on studies of related spirostane saponins, this compound is hypothesized to exert its anti-cancer effects through the induction of apoptosis and inhibition of pro-survival signaling pathways.

A primary proposed mechanism involves the inhibition of the PI3K/Akt signaling pathway . This pathway is crucial for cell survival, proliferation, and growth, and its overactivation is a common feature in many cancers.[3][4][5] By inhibiting this pathway, this compound may lead to a decrease in the phosphorylation of Akt, a key downstream effector. This, in turn, can prevent the inactivation of pro-apoptotic proteins and reduce the expression of anti-apoptotic proteins.

Furthermore, the compound is likely to modulate the Bcl-2 family of proteins and the caspase cascade , central regulators of the intrinsic apoptotic pathway.[6][7][8] It is postulated that this compound can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio would lead to the release of cytochrome c from the mitochondria, triggering the activation of a cascade of caspases, ultimately leading to programmed cell death.

Some saponins have also been shown to influence the Epidermal Growth Factor Receptor (EGFR) signaling pathway .[9][10][11] While less established for this specific compound, it remains a potential avenue of investigation, as EGFR activation is a key driver in many epithelial cancers.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival Akt->Proliferation Spirostane This compound Spirostane->PI3K inhibits Bcl2_Caspase_Pathway Spirostane This compound Bcl2 Bcl-2 (Anti-apoptotic) Spirostane->Bcl2 inhibits Bax Bax (Pro-apoptotic) Spirostane->Bax promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Cell_Culture 1. Cancer Cell Culture & Expansion Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Compound Administration Randomization->Treatment Monitoring 6. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Weight, etc.) Monitoring->Endpoint

References

A Comparative Analysis of the Bioactivity of (25R)-Spirost-4-ene-3,6,12-trione and Alternative Steroidal Saponins in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactivity of (25R)-Spirost-4-ene-3,6,12-trione and other structurally related steroidal saponins (B1172615). Due to the limited publicly available data on the specific bioactivity of this compound, this guide leverages data from crude extracts of Tribulus terrestris, its natural source, and compares it with the well-documented bioactivities of alternative compounds: Diosgenin, Solasonine, and Tomatine.

Introduction

This compound is a steroidal sapogenin isolated from the plant Tribulus terrestris L.[1][2][3]. While specific cytotoxic data for this compound is scarce in current literature, extracts from Tribulus terrestris have demonstrated anticancer properties[4][5][6][7]. This guide aims to provide a comparative analysis by presenting the available data on Tribulus terrestris extracts alongside comprehensive data on three well-researched steroidal saponins: Diosgenin, Solasonine, and Tomatine. These alternatives have been extensively studied for their cytotoxic and apoptotic effects across a variety of cancer cell lines.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the available half-maximal inhibitory concentration (IC50) values for the methanolic extract of Tribulus terrestris and the pure compounds Diosgenin, Solasonine, and Tomatine across various cancer cell lines. This data provides a quantitative comparison of their cytotoxic potencies.

Table 1: IC50 Values of Tribulus terrestris Methanolic Extract and Alternative Steroidal Saponins in Different Cancer Cell Lines.

Compound/ExtractCell LineCancer TypeIC50 ValueReference
Tribulus terrestris (Methanol Extract)MCF-7Breast Adenocarcinoma74.1 µg/mL[4][6]
DiosgeninA549Lung Carcinoma10.8 µM, 26.41 µM[8]
HeLaCervical Carcinoma13-15 µg/mL[9]
CaSkiCervical Carcinoma13-15 µg/mL[9]
SolasonineTHP-1Acute Monocytic LeukemiaSee original source[10]
MV4-11Acute Myeloid LeukemiaSee original source[10]
NB-4Acute Promyelocytic LeukemiaSee original source[10]
HL-60Acute Promyelocytic LeukemiaSee original source[10]
HELErythroleukemiaSee original source[10]
RajiBurkitt's LymphomaSee original source[10]
JurkatT-cell LeukemiaSee original source[10]
SGC-7901Gastric AdenocarcinomaSee original source[11]
HepG2Hepatocellular Carcinoma6.01 µg/mL[11]
MCF-7Breast Adenocarcinoma22.25 µg/mL[11]
Tomatine (α-Tomatine)HBLMelanomaSee original source[12]
hmel-1MelanomaSee original source[12]
M3MelanomaSee original source[12]
HepG2Hepatocellular Carcinoma3.6 ± 1.2 µM[13]
HT-29Colorectal Adenocarcinoma1 µg/mL (cytotoxic at 10 µg/mL)[4]
HL-60Acute Promyelocytic Leukemia1.92 µM[14]
K562Chronic Myeloid Leukemia1.51 µM[14]
PC3Prostate CancerSee original source[15]
MDA-MB-231Breast AdenocarcinomaSee original source[15]
KATO IIIGastric CarcinomaSee original source[15]

Note: Direct comparison of µg/mL and µM requires conversion based on the molecular weight of each compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols for the key experiments cited in the comparison of these bioactive compounds.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Diosgenin) and a vehicle control for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[16][17]

Apoptosis Detection: Annexin V-FITC Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, an early marker of this process.

Protocol Outline:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Harvesting: Collect both adherent and suspension cells.

  • Staining: Resuspend the cells in a binding buffer and add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye like Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10][18]

Analysis of Signaling Pathways: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be used to analyze changes in signaling pathways.

Protocol Outline:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, NF-κB), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[19][20][21][22]

Mandatory Visualizations

Experimental Workflow for Bioactivity Screening

G Experimental Workflow for Bioactivity Screening cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Outcome cell_culture Cell Seeding & Treatment mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay apoptosis_assay Annexin V-FITC Assay (Apoptosis) cell_culture->apoptosis_assay western_blot Western Blot (Signaling Pathways) cell_culture->western_blot ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp comparison Comparative Bioactivity Profile ic50->comparison apoptosis_quant->comparison protein_exp->comparison

Caption: Workflow for assessing and comparing the bioactivity of test compounds.

Generalized Signaling Pathways Modulated by Steroidal Saponins

G Generalized Signaling Pathways Modulated by Steroidal Saponins cluster_0 Pro-Survival Pathways (Inhibited) cluster_1 Cellular Responses compound Steroidal Saponin (e.g., Diosgenin, Solasonine, Tomatine) pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Inhibits nf_kb NF-κB Pathway compound->nf_kb Inhibits mapk MAPK Pathway compound->mapk Modulates proliferation Decreased Cell Proliferation pi3k_akt->proliferation apoptosis Increased Apoptosis pi3k_akt->apoptosis nf_kb->proliferation nf_kb->apoptosis mapk->proliferation mapk->apoptosis

Caption: Key signaling pathways commonly affected by bioactive steroidal saponins.

Conclusion

References

Quantitative Analysis of (25R)-Spirost-4-ene-3,6,12-trione in Plant Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of specific bioactive compounds in complex plant extracts is a critical step in drug discovery and development. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of (25R)-Spirost-4-ene-3,6,12-trione, a steroidal sapogenin isolated from plants such as Tribulus terrestris. While this compound is a known constituent, specific quantitative data in plant extracts is not widely published. Therefore, this guide focuses on comparing suitable analytical techniques based on methods developed for similar steroidal saponins (B1172615), providing a framework for researchers to develop and validate their own quantitative assays.

Comparison of Analytical Methodologies

The two primary analytical techniques suitable for the quantitative analysis of this compound in plant extracts are High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the analysis, including sensitivity, selectivity, and the availability of instrumentation.

FeatureHPLC-ELSDLC-MS/MS
Principle Separation based on polarity, detection based on light scattering of non-volatile analytes after mobile phase evaporation.Separation based on polarity, detection based on mass-to-charge ratio of the analyte and its fragments.
Selectivity Moderate. Relies on chromatographic separation for selectivity. Co-eluting compounds can interfere.High to Very High. Provides structural information and allows for the specific detection of the target analyte even in complex matrices.
Sensitivity Good. Typically in the low microgram per milliliter (µg/mL) range.[1]Excellent. Can achieve detection limits in the nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range.
Quantification Relative quantification is straightforward. Absolute quantification requires a reference standard with a similar response factor or a calibration curve for the specific analyte.Highly accurate and precise absolute quantification is possible using a stable isotope-labeled internal standard.
Instrumentation Cost LowerHigher
Method Development SimplerMore complex, requires optimization of MS parameters.
Throughput ModerateHigh, especially with modern UPLC systems.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible quantitative analysis. Below are representative protocols for sample preparation and analysis using HPLC-ELSD and LC-MS/MS, adapted from methodologies for steroidal saponins from Tribulus terrestris.

Sample Preparation: Extraction of this compound

A robust extraction method is fundamental to accurate quantification. The selection of the extraction solvent and technique significantly impacts the yield of the target analyte.

Workflow for Plant Material Extraction

Start Dried Plant Material (e.g., Tribulus terrestris fruits) Grinding Grind to a fine powder Start->Grinding Extraction Ultrasonic or Soxhlet Extraction (e.g., with 70% Methanol) Grinding->Extraction Filtration Filter the extract Extraction->Filtration Concentration Concentrate under reduced pressure Filtration->Concentration Purification Solid Phase Extraction (SPE) (e.g., C18 cartridge) Concentration->Purification Final_Extract Final Extract for Analysis Purification->Final_Extract

Extraction and Purification Workflow

Detailed Protocol:

  • Grinding: Grind the dried and powdered plant material (e.g., fruits of Tribulus terrestris) to a fine powder (40-60 mesh).

  • Extraction:

    • Ultrasonic Extraction: Accurately weigh about 1.0 g of the powdered material into a flask. Add 50 mL of 70% methanol (B129727). Perform ultrasonic extraction for 30 minutes at room temperature.

    • Soxhlet Extraction: Place about 1.0 g of the powdered material into a thimble and extract with 70% methanol for 4 hours.

  • Filtration and Concentration: Filter the extract through a 0.45 µm membrane filter. Evaporate the solvent from the filtrate under reduced pressure at a temperature not exceeding 50°C.

  • Solid Phase Extraction (SPE) for Clean-up:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Dissolve the dried extract in a minimal amount of the mobile phase and load it onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the target analyte with methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for analysis.

HPLC-ELSD Method (Adapted from Steroidal Saponin Analysis)

This method is suitable for the general profiling and semi-quantitative analysis of spirostanol (B12661974) compounds.

Analytical Workflow for HPLC-ELSD

Sample Prepared Extract HPLC HPLC System (Pump, Autosampler, Column Oven) Sample->HPLC Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) HPLC->Column ELSD ELSD Detector Column->ELSD Data Data Acquisition & Processing ELSD->Data Sample Prepared Extract with Internal Standard UPLC UPLC System (Binary Pump, Autosampler, Column Manager) Sample->UPLC Column C18 UPLC Column (e.g., 100 x 2.1 mm, 1.7 µm) UPLC->Column MSMS Tandem Mass Spectrometer (ESI source) Column->MSMS Data Data Acquisition & Quantification (MRM mode) MSMS->Data

References

A Comparative Guide to the Standardization of (25R)-Spirost-4-ene-3,6,12-trione for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (25R)-Spirost-4-ene-3,6,12-trione, a naturally occurring steroidal saponin (B1150181) isolated from Tribulus terrestris L.[1][2]. It is intended to serve as a resource for the standardization of this compound for research purposes. This document outlines its physicochemical properties, compares its potential bioactivity with structurally related compounds, and provides detailed experimental protocols for its analysis.

Introduction to this compound

This compound belongs to the spirostanol (B12661974) class of steroidal saponins (B1172615). These compounds are widely investigated for their diverse pharmacological activities. Saponins from Tribulus terrestris, in particular, have been studied for their potential anti-inflammatory, cytotoxic, and cardioprotective effects[3][4][5]. The standardization of individual saponins like this compound is crucial for reproducible and reliable scientific research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its correct identification, handling, and use in experimental settings.

PropertyValueReference
Molecular Formula C27H36O5[6]
Molecular Weight 440.57 g/mol [6]
CAS Number 214681-62-6[2]
Natural Source Tribulus terrestris L.[1][2]
Purity (typical) >98%[2]

Comparative Analysis with Alternative Spirostanol Saponins

To provide context for the potential bioactivity of this compound, this section compares it with two well-studied spirostanol sapogenins: Hecogenin and Diosgenin. These compounds share a similar steroidal backbone and are often investigated for their anti-inflammatory and cytotoxic properties.

CompoundBioactivityIC50 ValuesMechanism of Action (where known)
This compound Anti-inflammatory (putative)Not availableLikely involves inhibition of the NF-κB pathway, similar to other Tribulus terrestris saponins.
Hecogenin Anti-inflammatory, CytotoxicCytotoxicity (HepG2 cells): >100 µM[7]. Antiproliferative (MCF-7 breast cancer cells): 28.7 µM[1][8].Gastroprotective effects are associated with decreased lipid peroxidation and increased cyclooxygenase-2 (COX-2) expression[9].
Diosgenin Anti-inflammatory, AntiproliferativeInhibition of TNF-α-induced TF procoagulant activity (THP-1 cells): 0.25 µM[10].Inhibits NF-κB activation by blocking IκBα kinase activation, IκBα phosphorylation and degradation, and p65 nuclear translocation[11]. Downregulates expression of NF-κB target genes involved in proliferation, anti-apoptosis, and invasion[11][12].

Experimental Protocols for Standardization

Accurate and reproducible quantification and characterization of this compound are paramount for its standardization. The following protocols are based on established methods for the analysis of steroidal saponins.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination and Quantification

This method is suitable for determining the purity of this compound and for its quantification in various matrices.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1].

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with or without a modifier like 0.1% formic acid) is typically used. A representative gradient could be:

    • 0-20 min: 20-50% Acetonitrile

    • 20-40 min: 50-80% Acetonitrile

    • 40-45 min: 80-20% Acetonitrile

    • 45-50 min: 20% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) or a suitable solvent. Create a series of dilutions to generate a calibration curve.

  • Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines[13][14].

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) for Identification and Characterization

This high-resolution mass spectrometry technique is ideal for the unambiguous identification and structural characterization of this compound, especially in complex mixtures.

  • Instrumentation: UHPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)[15].

  • Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water with 0.1% formic acid is commonly used[15].

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 35-45 °C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 100-120 °C.

    • Desolvation Temperature: 300-400 °C.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain fragmentation spectra for structural elucidation.

    • Mass Range: m/z 100-1000.

  • Data Analysis: The accurate mass measurement from the TOF analyzer allows for the determination of the elemental composition. The fragmentation pattern observed in the MS/MS spectra provides structural information for confirmation[16][17][18].

Putative Anti-inflammatory Signaling Pathway

Saponins isolated from Tribulus terrestris have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway[19]. While the specific interaction of this compound with this pathway has not been explicitly detailed, a putative mechanism can be proposed based on the activity of related compounds. The diagram below illustrates the potential mechanism of action.

experimental_workflow start Start: Obtain This compound hplc Purity Assessment (HPLC-UV) start->hplc ms Structural Confirmation (UHPLC-QTOF-MS) hplc->ms quant Quantitative Analysis (Validated HPLC-UV) ms->quant bioassay Bioactivity Screening (e.g., Anti-inflammatory Assay) quant->bioassay data Data Analysis & Comparison bioassay->data end Standardized Compound for Research data->end

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (25R)-Spirost-4-ene-3,6,12-trione

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[5] All handling of (25R)-Spirost-4-ene-3,6,12-trione and its associated waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, must be worn at all times.

Quantitative Data on Hazardous Waste Management

The following table summarizes key considerations for the management and disposal of chemical waste, based on general laboratory safety guidelines. These are not specific to this compound but represent standard thresholds for hazardous waste determination.

ParameterGuidelineRegulatory Context
Waste Classification Treat as hazardous chemical waste unless confirmed otherwise by EHS.[6]Based on the precautionary principle for unknown or unclassified compounds.
Container Type Leak-proof, compatible container with a secure lid (e.g., high-density polyethylene).[5][7]Prevents spills and environmental contamination.
Container Labeling "Hazardous Waste," full chemical name, concentration, and accumulation start date.[5][6]Ensures proper identification and handling by waste management personnel.
Storage Segregate from incompatible materials; store in a designated, secure area.[6][7]Prevents accidental reactions and unauthorized access.
Aqueous Waste pH Must be between 5.5 and 9.5 for drain disposal (if permissible).[8]Protects plumbing and wastewater treatment systems. (Note: Drain disposal of this compound is not recommended).

Experimental Protocols for Waste Handling and Disposal

The following protocols outline the approved procedures for collecting and disposing of waste containing this compound.

Protocol 1: Collection of Solid and Liquid Waste

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, paper towels, and absorbent materials from spills, in a designated, clearly labeled hazardous waste container.[9]

    • Ensure the container is kept closed except when adding waste.[6]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as experimental solutions and rinsates, in a separate, dedicated hazardous liquid waste container.[5]

    • Do not mix with other solvent waste streams unless compatibility has been verified.[10]

    • The container must be properly sealed to prevent leaks and evaporation.[5]

Protocol 2: Decontamination of Laboratory Glassware

  • Triple Rinsing:

    • Reusable glassware that has been in contact with this compound should be decontaminated by triple rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the compound.[5][6]

    • Collect the rinsate as hazardous liquid waste.[5][6]

  • Final Cleaning:

    • After the solvent rinse, wash the glassware with soap and water.

Protocol 3: Management of Empty Containers

  • Evaluation:

    • A container that held this compound should be managed as hazardous waste.[7]

    • While some regulations allow for triple rinsing of empty containers for non-acute hazardous waste, it is often more practical to dispose of the container as hazardous waste to avoid generating additional liquid waste.[7][10]

  • Disposal:

    • If triple rinsing is performed, the rinsate must be collected and disposed of as hazardous waste.[6][11]

    • After proper decontamination, deface the original label before disposing of the container as regular trash or recycling.[6][7]

Protocol 4: Spill Management

  • Small Spills:

    • For minor spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the substance.[5]

    • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[5]

  • Large Spills:

    • In the event of a large spill, evacuate the area immediately and contact your institution's EHS office for assistance.[5]

Final Disposal

All collected hazardous waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program.[5] Do not dispose of this compound down the drain or in the regular trash. [5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (this compound) B Solid Waste (Gloves, Absorbents) A->B C Liquid Waste (Solutions, Rinsates) A->C D Contaminated Glassware A->D E Collect in Labeled Hazardous Waste Container B->E F Collect in Labeled Hazardous Liquid Waste Container C->F G Triple Rinse with Appropriate Solvent D->G J Arrange for Pickup by EHS Hazardous Waste Program E->J F->J H Collect Rinsate in Hazardous Liquid Waste Container G->H I Wash with Soap & Water H->I H->J

References

Personal protective equipment for handling (25R)-Spirost-4-ene-3,6,12-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (25R)-Spirost-4-ene-3,6,12-trione. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard laboratory safety protocols.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar steroidal compounds suggest that caution should be exercised during handling.[1] It is imperative to handle this compound in a controlled laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.

PPE CategoryItemSpecification/StandardRationale
Eye Protection Safety GogglesANSI Z87.1Protects eyes from splashes or airborne particles of the compound.
Hand Protection Nitrile GlovesASTM D6319Provides a chemical-resistant barrier to prevent skin contact.
Body Protection Laboratory CoatStandardProtects skin and clothing from contamination.
Respiratory Chemical Fume HoodASHRAE 110Essential for handling the solid compound or solutions to avoid inhalation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following operational steps is crucial for the safe handling of this compound.

  • Preparation : Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is correctly worn. Prepare all required equipment and reagents.

  • Weighing and Aliquoting : Conduct all weighing and aliquoting of the solid compound within the chemical fume hood to prevent the dispersion of fine particles.

  • Dissolving : When preparing solutions, slowly add the solvent to the compound. This substance is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone (B3395972).[2]

  • Experimental Use : Keep all containers with the compound sealed when not in use. Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • Post-Handling : After handling, wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the surface. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated as hazardous chemical waste.

  • Solid Waste : Collect solid waste, including contaminated gloves, weigh boats, and wipes, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing the compound in a dedicated, sealed, and labeled hazardous waste container.[1] Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Decontamination of Glassware : Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) three times.[1] The rinsate must be collected as hazardous liquid waste.[1] After rinsing, the glassware can be washed with soap and water.

  • Final Disposal : Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1] Do not pour any waste containing this compound down the drain.[1]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep_ppe Don PPE: - Goggles - Gloves - Lab Coat prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood weigh Weigh Solid Compound prep_fumehood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment segregate Segregate Waste: - Solid - Liquid experiment->segregate decontaminate Decontaminate Glassware segregate->decontaminate package Package & Label Hazardous Waste decontaminate->package ehs Contact EHS for Pickup package->ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。